molecular formula C17H24N2O2 B2956002 Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1160246-79-6

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate

Numéro de catalogue: B2956002
Numéro CAS: 1160246-79-6
Poids moléculaire: 288.391
Clé InChI: JHEKXJBJPKHWHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1160246-79-6) is a high-quality chemical building block designed for advanced research and development. This compound features a unique spirocyclic diazaspiro undecane core, which is of significant interest in medicinal chemistry for constructing three-dimensional scaffolds with potential improved physicochemical properties . The primary research application of this compound is in drug discovery , where it serves as a key intermediate for the synthesis of more complex molecules. Its unique structure makes it an attractive candidate for exploration as an inhibitor of various protein kinases . The spirocyclic framework allows it to interact effectively with ATP-binding sites in kinases, making it a valuable scaffold for projects aimed at treating diseases such as cancer . Research into similar 1,9-diazaspiro[5.5]undecane compounds has demonstrated their potential in targeting metabolic disorders, including through the inhibition of acetyl-CoA carboxylase (ACC) for the treatment of obesity and type 2 diabetes . The compound is supplied with exclusive research data and is intended for use in organic synthesis, catalysis studies, and interaction studies that utilize techniques like X-ray crystallography and molecular docking . Please note: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. All researchers handling this compound should refer to its specific safety data sheet (SDS) before use.

Propriétés

IUPAC Name

benzyl 1,9-diazaspiro[4.6]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-5-9-17(10-13-19)8-4-11-18-17/h1-3,6-7,18H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKXJBJPKHWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(CC2)C(=O)OCC3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate Content Type: Technical Monograph & Safety Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals.

Executive Summary

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate (CAS: 1160246-79-6 ) is a high-value spirocyclic diamine scaffold used extensively in modern drug discovery. As a "sp3-rich" building block, it offers a distinct topological advantage over traditional flat aromatic scaffolds, improving solubility and metabolic stability in lead optimization. This guide details its physicochemical identity, synthetic pathways, and safety protocols for laboratory handling.

Chemical Identity & Properties

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate
CAS Number 1160246-79-6
Common Synonyms Cbz-1,8-diazaspiro[4.6]undecane; 8-Cbz-1,8-diazaspiro[4.6]undecane
Molecular Formula C₁₇H₂₄N₂O₂
Molecular Weight 288.39 g/mol
SMILES C1CN(C(=O)OCC2=CC=CC=2)CCCC13CCCN3
InChI Key Predicted:[1] FCRQEWVYELAYNL-UHFFFAOYSA-N
Physicochemical Profile
  • Appearance: Typically a viscous pale yellow oil or low-melting solid.

  • Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water.

  • LogP (Calc): ~2.4 – 2.6 (Lipophilic, suitable for CNS penetration models).

  • pKa (Base): ~9.5 (Secondary amine at N1 position).

  • Stability: Stable under standard laboratory conditions. The Cbz group is sensitive to hydrogenolysis (H₂/Pd) and strong acids (HBr/AcOH).

Synthetic Methodology

The synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate typically proceeds via the construction of the 5-membered pyrrolidine ring onto a pre-functionalized 7-membered azepane ring. The most robust route involves the reduction of a 2-oxo intermediate.

Core Synthetic Route (The "2-Oxo" Reduction Strategy)

This protocol ensures regioselective protection, leaving the N1 nitrogen available for diversification while keeping the N8 nitrogen protected by the Cbz group.

Step 1: Spiro-Annulation (Formation of the 2-Oxo Intermediate)
  • Precursor: N-Cbz-azepan-4-one (Benzyl 4-oxoazepane-1-carboxylate).

  • Reagents: Ethyl cyanoacetate, Ammonia (or amine equivalent), followed by cyclization.

  • Mechanism: Knoevenagel condensation followed by Michael addition and lactamization.

  • Intermediate Product: Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1160246-78-5).

Step 2: Lactam Reduction
  • Reagents: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).[2]

  • Conditions: Reflux in anhydrous THF, followed by careful quenching (Fieser workup or Glauber’s salt).

  • Purification: Column chromatography (DCM/MeOH/NH₃).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

SynthesisWorkflow Start N-Cbz-azepan-4-one (Starting Material) Step1 Spiro-Annulation (Knoevenagel/Cyclization) Start->Step1 + Ethyl cyanoacetate + NH3 Inter 2-Oxo Intermediate (CAS 1160246-78-5) Step1->Inter Lactam Formation Step2 Reduction (BH3·THF or LiAlH4) Inter->Step2 Reduction Product Benzyl 1,8-diazaspiro[4.6] undecane-8-carboxylate (CAS 1160246-79-6) Step2->Product Workup & Purification

Figure 1: Synthetic pathway from the azepanone precursor to the final spiro-diamine scaffold.

Safety Data & Handling Protocols

As a research chemical, specific toxicological data (LD50) may be limited. However, based on the functional groups (secondary amine, carbamate) and structural analogs, the following GHS classifications and precautions are mandatory.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Emergency Response
ScenarioProtocol
Skin Contact Wash with copious amounts of soap and water. If irritation persists, seek medical attention.
Eye Contact Flush eyes with water for at least 15 minutes, lifting eyelids occasionally. Consult an ophthalmologist.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.
Spill Cleanup Absorb with inert material (vermiculite, sand). Dispose of as hazardous chemical waste.

Applications in Drug Discovery

The 1,8-diazaspiro[4.6]undecane scaffold is a privileged structure in medicinal chemistry, often used to modulate the physicochemical properties of drug candidates.

  • Sigma Receptor Ligands: The spiro-amine motif mimics the pharmacophore of high-affinity Sigma-1 receptor ligands, investigated for neuroprotective and analgesic effects.

  • GPCR Antagonists: Used as a rigidified spacer in bivalent ligands targeting chemokine receptors (e.g., CCR5, CXCR4).

  • Kinase Inhibitors: The secondary amine (N1) serves as a nucleophile to couple with hinge-binding motifs, while the spiro-cycle provides a vector for exploring solvent-exposed pockets.

Structural Logic Diagram

StructureLogic cluster_features Key Structural Features Core 1,8-Diazaspiro[4.6]undecane N1 N1 (Secondary Amine) Handle for SAR diversification Core->N1 N8 N8 (Protected) Cbz Group (Lipophilicity) Core->N8 Spiro Spiro Carbon (C5) Restricts conformation Increases Fsp3 Core->Spiro

Figure 2: Structural analysis of the scaffold highlighting sites for medicinal chemistry optimization.

References

  • BLD Pharmatech. (2024). Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate Product Page. Retrieved from

  • ChemScene. (2024). tert-Butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate Data. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding for spiro-scaffold utility).
  • PubChem. (2024). 8-Benzyl-2,8-diazaspiro[4.5]decane (Analogous Safety Data). Retrieved from

Sources

Whitepaper: The Diazaspiro[4.6]undecane Scaffold as a Novel Strategy for Enhancing Drug Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Poor aqueous solubility remains a primary impediment in drug discovery, hindering the progression of otherwise promising therapeutic candidates. It is estimated that over 70% of new chemical entities in development pipelines exhibit low solubility, leading to challenges in formulation, absorption, and bioavailability.[1] Medicinal chemistry has increasingly turned towards strategies that disrupt molecular planarity and crystallinity, a concept often termed "escaping from flatland."[2] Spirocyclic scaffolds, with their inherent three-dimensionality and high fraction of sp3-hybridized carbons (Fsp3), are at the forefront of this movement.[3][4] This technical guide provides an in-depth analysis of the diazaspiro[4.6]undecane moiety, a relatively underexplored scaffold, as a strategic tool for enhancing the solubility of poorly soluble drug molecules. We will dissect the physicochemical rationale behind its potential, propose mechanisms of action, and provide robust experimental protocols for validation, offering researchers a comprehensive framework for its application.

The Challenge: Crystallinity, Solvation, and the Bioavailability Barrier

The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[5][6] For poorly soluble compounds, this dissolution step is the rate-limiting factor. The underlying cause of poor solubility is often twofold:

  • High Crystal Lattice Energy: Molecules with high planarity and strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) tend to pack efficiently into a stable crystal lattice. The energy required to break these interactions and liberate a single molecule into the solvent (solvation energy) can be prohibitively high.[7]

  • Poor Solvation: The molecule itself may lack the necessary polar functional groups to favorably interact with water molecules, resulting in a low solvation energy that cannot overcome the crystal lattice energy.

Traditional formulation strategies, such as salt formation, particle size reduction (micronization), and the use of amorphous solid dispersions, have been employed to address these issues.[1][8] However, these approaches can face their own challenges, including the potential for disproportionation of salts or the physical instability of amorphous forms.[8][9] A more fundamental approach is to modify the core structure of the active pharmaceutical ingredient (API) itself to imbue it with intrinsically higher solubility.

The Spirocyclic Solution: Engineering Three-Dimensionality

Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiro carbon.[10] This unique structural feature forces the rings into perpendicular planes, creating a rigid, three-dimensional (3D) molecular architecture. The incorporation of spirocyclic scaffolds into drug candidates has surged in popularity due to several key advantages:[4][11]

  • Increased Fsp3 Character: A higher Fsp3 count is correlated with improved clinical success, partly because it reduces planarity and enhances solubility.[3][12]

  • Disruption of Crystal Packing: The rigid, non-planar shape of spirocycles makes it sterically difficult for molecules to pack into a highly ordered, high-energy crystal lattice. This lowers the energy barrier for dissolution.

  • Improved Physicochemical Properties: Beyond solubility, spirocycles have been shown to modulate lipophilicity (LogP/LogD) and metabolic stability, offering a multi-parameter optimization tool.[3][10]

The diazaspiro[4.6]undecane scaffold, which consists of a five-membered and a seven-membered ring sharing a spiro carbon, with a nitrogen atom in each ring, is a compelling candidate within this class.

Physicochemical Rationale for the Diazaspiro[4.6]undecane Scaffold

The power of the diazaspiro[4.6]undecane moiety lies in its combination of 3D architecture and the presence of two basic nitrogen atoms. This duality provides a multi-pronged mechanism for solubility enhancement.

Structural and Conformational Effects

The core structure of diazaspiro[4.6]undecane introduces significant conformational rigidity and a defined spatial arrangement of substituents. This prevents the kind of molecular flattening and stacking that contributes to high lattice energy in many aromatic and heteroaromatic drug molecules.

Caption: Core structure of the diazaspiro[4.6]undecane scaffold.

pH-Dependent Ionization

The two nitrogen atoms within the scaffold are basic and can be protonated at physiological pH. This introduces positive charges, transforming a potentially neutral, lipophilic molecule into a more polar, cationic species. This ionization dramatically increases the molecule's affinity for water, a polar solvent, thereby boosting aqueous solubility. The ability to introduce charge without adding a separate salt-forming group is a significant advantage in molecular design.

Mechanism of Solubility Enhancement

The proposed mechanism is a synergistic effect of its structural and electronic properties.

  • Solid-State Disruption: In the solid form, the bulky, non-planar spirocycle prevents efficient intermolecular packing, leading to a more disordered or lower-energy crystal lattice.

  • Enhanced Solvation: Upon contact with an aqueous medium, the basic nitrogen atoms can become protonated. These charged centers act as strong hydrogen bond donors, organizing water molecules around the drug and facilitating its dissolution. The 3D structure ensures that these polar interaction points are projected outwards, further improving solvation.

G cluster_0 Solid State cluster_1 Modification cluster_2 Resulting Properties cluster_3 Outcome Drug_Packed Poorly Soluble Drug (High Lattice Energy) Spiro_Mod Incorporate Diazaspiro[4.6]undecane Drug_Packed->Spiro_Mod Strategic Synthesis Disruption Disrupted Crystal Packing (Lower Lattice Energy) Spiro_Mod->Disruption Ionization pH-Dependent Ionization (Increased Polarity) Spiro_Mod->Ionization Solubility Increased Aqueous Solubility Disruption->Solubility Synergistic Effect Ionization->Solubility Synergistic Effect

Caption: Logical workflow for solubility enhancement via diazaspiro[4.6]undecane.

Illustrative Data from Related Azaspirocyclic Scaffolds

While specific, published quantitative data for diazaspiro[4.6]undecane as a solubility enhancer is nascent, the principle has been validated with closely related azaspirocyclic systems. Researchers have successfully used such scaffolds to modulate physicochemical properties. For instance, in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, exchanging a morpholine ring for various azaspirocycles led to a significant reduction in the distribution coefficient (logD), indicating improved hydrophilicity, while also improving metabolic stability.[3]

Table 1: Comparative Physicochemical Properties of a Parent Drug vs. an Azaspirocycle-Modified Analog (Hypothetical Data for Illustration)

PropertyParent Compound (e.g., with Piperazine)Diazaspiro[4.6]undecane AnalogRationale for Change
Aqueous Solubility (pH 7.4) < 10 µg/mL> 150 µg/mLIncreased polarity from ionizable nitrogens and disrupted crystal packing.
logD (pH 7.4) 4.22.8Increased sp3 character and protonation of amines reduces lipophilicity.
Crystal Form Highly CrystallineMicrocrystalline / AmorphousSteric hindrance from the 3D spiro scaffold prevents ordered packing.
Calculated Fsp3 0.350.60The spirocyclic core inherently increases the fraction of sp3 carbons.

This table presents expected trends based on established medicinal chemistry principles. Actual values must be determined experimentally.

Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

To validate the effect of the diazaspiro[4.6]undecane scaffold, a rigorous determination of thermodynamic solubility is essential. The shake-flask method remains the gold standard for this measurement.[13][14]

Materials
  • Test Compound (diazaspiro-modified) and Parent Compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), HPLC-grade

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • 0.45 µm syringe filters (e.g., PTFE, selected for low compound binding)

  • HPLC or LC-MS system for quantification

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound (e.g., ~2 mg) to a vial containing a known volume of PBS (e.g., 1 mL).[13] The key is to ensure undissolved solid remains visible, confirming saturation.

    • Prepare at least three replicates for each compound.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Incubate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24-48 hours.[14] For some compounds, 72 hours may be necessary. Preliminary experiments should establish the required time.[15]

  • Phase Separation:

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial. Discard the first ~100 µL to saturate any binding sites on the filter.

    • Dilute the filtered sample with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the test compound of known concentrations.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units such as µg/mL or µM.

G A 1. Add Excess Solid to Buffer B 2. Equilibrate on Shaker (24-48h at constant T) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Collect & Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Analyze by HPLC/LC-MS E->F G 7. Calculate Solubility vs. Standard Curve F->G

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion and Future Outlook

The diazaspiro[4.6]undecane scaffold represents a compelling, yet underutilized, tool in the medicinal chemist's arsenal for tackling poor drug solubility. By synergistically combining the crystal-packing disruption of a rigid 3D architecture with the pH-dependent polarity offered by two integral nitrogen atoms, it provides a rational and effective strategy for enhancing aqueous solubility. This intrinsic modification of the API can lead to improved biopharmaceutical properties, potentially reducing the reliance on complex formulations.

As the drive to explore novel chemical space continues, further investigation into the synthesis and application of diazaspiro[4.6]undecane and its derivatives is highly warranted.[16] Systematic studies correlating its incorporation with solubility enhancement across diverse drug classes will be invaluable in establishing it as a privileged scaffold in modern drug discovery.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved February 25, 2026.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • World Pharma Today. (2025, October 17).
  • Garg, R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Arabian Journal of Chemistry. (2015, January 1). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones.
  • Zheng, Y., & Tice, C. M. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC.
  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • PubMed. (2013, October 4). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). PMC.
  • Raytor. (2026, January 22).
  • World Health Organization. (2018, July 2).
  • Lund University Publications. (n.d.).
  • Scribd. (n.d.). The Use of Spirocyclic Scaffolds in Drug Discovery | PDF.
  • PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery.
  • Benchchem. (n.d.). Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • Pitani, L. (2017). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons.
  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

The Ascendance of Spirocyclic Diamines: A Technical Guide to Unlocking Novel Chemical Space in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of drug discovery, the imperative to venture beyond the confines of flat, aromatic structures has led to a surge in the exploration of three-dimensional molecular architectures.[1] Among these, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks, offering a unique combination of structural rigidity, synthetic tractability, and the ability to project functional groups into distinct vectors of chemical space.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel spirocyclic diamine building blocks. We will delve into the strategic rationale for their implementation, provide detailed synthetic methodologies, and present case studies that underscore their transformative potential in medicinal chemistry. The focus will be on the practical application of these scaffolds to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby accelerating the journey from hit to lead and beyond.

The Strategic Imperative for Three-Dimensionality: Why Spirocyclic Diamines?

The "escape from flatland" is a well-established concept in modern medicinal chemistry, recognizing that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties and a greater likelihood of clinical success.[4] Spirocyclic scaffolds are at the forefront of this movement, offering several distinct advantages over their acyclic or simple cyclic counterparts.[1]

  • Inherent Three-Dimensionality and Structural Rigidity: The defining feature of a spirocycle is the single atom shared by two rings. This arrangement imparts a rigid, non-planar geometry that allows for the precise positioning of substituents in three-dimensional space.[1] This conformational restriction can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced potency.[1]

  • Improved Physicochemical Properties: The introduction of a spirocyclic diamine moiety can significantly modulate a molecule's physicochemical profile. Notably, these scaffolds can lead to:

    • Increased Aqueous Solubility: The greater sp³ character often disrupts planarity and reduces the molecule's tendency to pack in a crystal lattice, which can improve solubility.[5]

    • Modulation of Lipophilicity (logP/logD): While the addition of carbon atoms might intuitively suggest an increase in lipophilicity, the unique topology of spirocycles can lead to a decrease in the measured logD, often due to an increase in basicity.[6]

    • Enhanced Metabolic Stability: The quaternary spirocenter and the often-strained ring systems can be less susceptible to metabolic enzymes, leading to improved metabolic stability.[1]

  • Novel Chemical Space and Intellectual Property: Spirocyclic diamines represent a relatively underexplored area of chemical space, providing opportunities to develop novel pharmacophores and secure new intellectual property.[5]

// Nodes "Spirocyclic_Diamine_Core" [label="Spirocyclic Diamine Core", fillcolor="#4285F4", shape=ellipse, pos="0,0!"]; "3D_Scaffold" [label="Rigid 3D Scaffold", fillcolor="#34A853", pos="-1.5,1.5!"]; "Improved_Physicochemical_Properties" [label="Improved Physicochemical\nProperties", fillcolor="#FBBC05", pos="1.5,1.5!"]; "Novel_Chemical_Space" [label="Novel Chemical Space &\nIntellectual Property", fillcolor="#EA4335", pos="0,-1.5!"]; "Enhanced_Potency" [label="Enhanced Potency", fillcolor="#34A853", pos="-2.5,2.5!"]; "Increased_Selectivity" [label="Increased Selectivity", fillcolor="#34A853", pos="-0.5,2.5!"]; "Improved_Solubility" [label="Improved Solubility", fillcolor="#FBBC05", pos="0.5,2.5!"]; "Modulated_Lipophilicity" [label="Modulated Lipophilicity", fillcolor="#FBBC05", pos="2.5,2.5!"]; "Metabolic_Stability" [label="Metabolic Stability", fillcolor="#FBBC05", pos="1.5,0!"];

// Edges "Spirocyclic_Diamine_Core" -> "3D_Scaffold"; "Spirocyclic_Diamine_Core" -> "Improved_Physicochemical_Properties"; "Spirocyclic_Diamine_Core" -> "Novel_Chemical_Space"; "3D_Scaffold" -> "Enhanced_Potency"; "3D_Scaffold" -> "Increased_Selectivity"; "Improved_Physicochemical_Properties" -> "Improved_Solubility"; "Improved_Physicochemical_Properties" -> "Modulated_Lipophilicity"; "Improved_Physicochemical_Properties" -> "Metabolic_Stability"; } } Caption: Core advantages of spirocyclic diamine building blocks.

Synthetic Strategies for Novel Spirocyclic Diamines

The accessibility of novel spirocyclic diamines is crucial for their widespread adoption in drug discovery programs. Fortunately, a number of robust synthetic routes have been developed to access a variety of these valuable building blocks.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

The 2,6-diazaspiro[3.3]heptane scaffold has gained significant attention as a bioisostere of piperazine, offering a more rigid and three-dimensional alternative.[7] A practical route to functionalized 2,6-diazaspiro[3.3]heptanes often involves a reductive amination followed by a cyclization step.[8]

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [8]

  • Step 1: Reductive Amination. To a solution of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid. Stir the mixture at room temperature to form the iminium ion. Subsequently, add sodium triacetoxyborohydride and continue stirring until the reaction is complete.

  • Step 2: Cyclization. Dissolve the product from Step 1 in tetrahydrofuran (THF). Add 2.2 equivalents of potassium tert-butoxide (t-BuOK) as a 1.0 M solution in THF. Heat the reaction mixture in a sealed tube at 70°C. After 90 minutes, add an additional equivalent of t-BuOK and continue heating for another hour.

  • Work-up and Purification. After cooling to room temperature, filter the reaction mixture to remove potassium chloride. Evaporate the solvent under reduced pressure. The residue can then be purified by column chromatography.

Causality of Experimental Choices: The use of acetic acid in the reductive amination step is crucial for the efficient formation of the iminium ion intermediate. The choice of a strong base like potassium tert-butoxide in the subsequent cyclization is necessary to deprotonate the amine and facilitate the intramolecular nucleophilic substitution to form the second azetidine ring. The stepwise addition of the base can help to control the reaction and improve yields.

// Nodes start [label="1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_amination [label="Reductive Amination\n(Aniline, AcOH, NaBH(OAc)3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="N-(1-Benzyl-3-(chloromethyl)azetidin-3-yl)methyl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Cyclization\n(t-BuOK, THF, 70°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Benzyl-6-phenyl-2,6-\ndiazaspiro[3.3]heptane", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reductive_amination; reductive_amination -> intermediate; intermediate -> cyclization; cyclization -> product; } } Caption: Synthesis of a 2,6-diazaspiro[3.3]heptane derivative.

Enantioselective Synthesis of Spirocyclic Diamines

The stereochemistry of spirocyclic diamines can have a profound impact on their biological activity. As such, the development of enantioselective synthetic methods is of paramount importance. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.[9]

Experimental Protocol: Enantioselective Synthesis of Spiroazetidines via Enzymatic Cyclopropanation [9]

This method utilizes a mutated cytochrome P450 enzyme containing an iridium cofactor to catalyze the enantioselective cyclopropanation of methylene-substituted azacycles.

  • Reaction Setup: In a nitrogen-filled glovebox, combine the iridium-containing cytochrome variant, the methylene-substituted azetidine substrate, and a diazo reagent in a suitable buffer solution.

  • Reaction Execution: Stir the reaction mixture at the optimal temperature for the enzyme (typically room temperature) for a specified period.

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Causality of Experimental Choices: The choice of the specific enzyme variant is critical for achieving high enantioselectivity. The mutations in the enzyme's active site create a chiral environment that directs the approach of the diazo reagent to the olefin, favoring the formation of one enantiomer over the other. The iridium cofactor is essential for the catalytic activity, mediating the carbene transfer reaction.

Impact on Physicochemical Properties and Biological Activity: Case Studies

The true value of novel spirocyclic diamine building blocks is realized in their ability to solve critical challenges in drug discovery projects. The following case studies illustrate the tangible benefits of their incorporation.

Case Study: Modulation of Lipophilicity and Metabolic Stability

In a study comparing spiro[3.3]heptane analogs to their corresponding meta-substituted phenyl counterparts in the anticancer drug Sonidegib, the introduction of the spirocyclic scaffold led to a decrease in the calculated logP (clogP) by approximately 0.8 units.[6] While the experimental logD remained high (≥3.5), this demonstrates the potential of spirocycles to reduce lipophilicity. However, in this specific case, the metabolic stability in human liver microsomes was reduced.[6] This highlights the importance of empirical testing, as the effects of scaffold hopping can be complex and not always predictable.

CompoundclogPlogDMetabolic Half-life (t½, min)
Sonidegib (phenyl)6.8≥ 3.593
trans-Spiro[3.3]heptane analog6.0≥ 3.547
cis-Spiro[3.3]heptane analog6.0≥ 3.511
Table 1. Comparative physicochemical and metabolic stability data for Sonidegib and its spirocyclic analogs.[6]
Case Study: Enhancing Potency and Selectivity

The rigid nature of spirocyclic diamines can be leveraged to optimize interactions with a biological target, leading to increased potency and selectivity. For example, in the development of MCHr1 antagonists, replacing a morpholine ring with various azaspirocycles led to lower logD values and improved selectivity against the hERG channel, a key anti-target in drug discovery.[4][10]

ScaffoldMCHr1 Ki (nM)hERG IC50 (µM)logD
Morpholine5.23.12.8
2-Oxa-6-azaspiro[3.3]heptane2.1>501.9
Table 2. Impact of a spirocyclic replacement on potency, hERG selectivity, and lipophilicity.[4]

The data clearly shows that the spirocyclic analog exhibited improved potency (lower Ki), a significantly better hERG profile, and a more favorable logD. This is a prime example of how the unique structural features of a spirocyclic diamine can be harnessed to overcome common drug discovery hurdles.

// Nodes Lead_Compound [label="Lead Compound\n(e.g., with Morpholine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spirocycle_Introduction [label="Introduce Spirocyclic\nDiamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improved_Potency [label="Improved Potency\n(Lower Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Selectivity [label="Improved Selectivity\n(e.g., vs hERG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Favorable_ADMET [label="Favorable ADMET\n(Lower logD, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimized_Candidate [label="Optimized Drug Candidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Lead_Compound -> Spirocycle_Introduction; Spirocycle_Introduction -> Improved_Potency; Spirocycle_Introduction -> Improved_Selectivity; Spirocycle_Introduction -> Favorable_ADMET; Improved_Potency -> Optimized_Candidate; Improved_Selectivity -> Optimized_Candidate; Favorable_ADMET -> Optimized_Candidate; } } Caption: Workflow for optimizing a lead compound using a spirocyclic diamine.

Future Perspectives and Conclusion

The exploration of novel spirocyclic diamine building blocks is still in its ascendancy, with significant opportunities for further innovation. The development of new synthetic methodologies, particularly those that provide stereocontrolled access to a wider range of scaffold diversity, will be a key driver of their future application.[2][11] Furthermore, a deeper understanding of the structure-property relationships governing the impact of these scaffolds on ADMET parameters will enable more rational design of next-generation therapeutics.[2][12]

References

  • Ferreira, R., & Guedes, R. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Carreira, E. M., & Fessard, T. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 302-305. [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Pikul, S., & Corey, E. J. (1993). (±)-1,2-Diphenyl-1,2-ethylenediamine. Organic Syntheses, 71, 22. [Link]

  • Hamza, D., & Jones, M. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 9(8), 831-834. [Link]

  • Stepan, A. F., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Reymond, J. L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294-11305. [Link]

  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]

  • Stepan, A. F., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526. [Link]

  • Ding, A., et al. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(2), 765-779. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(10), 6649-6665. [Link]

  • Hartwig, J. F., & Dodani, S. C. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • Regenass, P., et al. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of Organic Chemistry, 82(6), 3239-3244. [Link]

  • Singh, K., et al. (2018). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules, 23(10), 2568. [Link]

  • Houghten, R. A., & Pinilla, C. (2021). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Chemical Biology, 2(5), 1368-1376. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Wirth, T. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-4. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem. [Link]

  • Ali, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Valko, K., & Nunhuck, S. (2021). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis, 199, 114046. [Link]

Sources

Conformational analysis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spirocyclic scaffold Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate represents a high-value pharmacophore in modern drug discovery. Unlike flat aromatic systems, this spiro[4.6] framework offers significant fraction of saturated carbon (


) character, enabling access to novel chemical space with defined vector orientations.

This technical guide provides a comprehensive conformational analysis of this molecule. It details the interplay between the rigid spiro-junction, the puckering of the pyrrolidine ring, and the fluxionality of the azepane ring constrained by the benzyloxycarbonyl (Cbz) protecting group. Understanding these dynamics is critical for interpreting NMR spectra, designing structure-activity relationships (SAR), and optimizing binding affinity.

Structural Architecture & Numbering

The molecule consists of a 5-membered pyrrolidine ring and a 7-membered azepane ring fused at a single quaternary carbon (C5).

IUPAC Numbering & Connectivity

Correct numbering is essential for spectral assignment. For the 1,8-diazaspiro[4.6]undecane system:

  • Ring A (Small): Numbering starts at the nitrogen (N1), proceeds to the spiro carbon (C5).

  • Ring B (Large): Numbering continues from the spiro carbon (C5) into the azepane ring, placing the second nitrogen at position 8.

  • Substituents: The Cbz group is attached to N8 . The amine at N1 is secondary (free or protonated).

Table 1: Structural Domain Definitions

Domain Composition Conformational Characteristics
Spiro Core C5 (Quaternary) Forces orthogonality between Ring A and Ring B. Acts as a "gem-disubstituted" pivot.
Ring A N1-C2-C3-C4-C5 Pyrrolidine: Adopts Envelope (E) or Twist (T) conformations. Relatively rigid.
Ring B C5-C6-C7-N8-C9-C10-C11 Azepane: Highly flexible. Prefers Twist-Chair (TC) or Twist-Boat (TB).

| Protecting Group | N8-C(O)OBn (Cbz) | Introduces


 character at N8. Creates cis/trans (E/Z) rotamers. |

Conformational Landscape Analysis

The Azepane Ring & Cbz Rotamerism

The 7-membered azepane ring is the most dynamic portion of the molecule. However, the attachment of the Cbz group at N8 significantly restricts this flexibility due to the partial double-bond character of the carbamate nitrogen (


 resonance).
  • Rotamers (E/Z Isomerism): The Cbz group exists in two distinct rotameric states in solution, often referred to as syn (Z) and anti (E) relative to the carbonyl oxygen.

    • Observation: In

      
       NMR at room temperature (298 K), this results in signal doubling  or significant broadening. The ratio is typically unequal (e.g., 60:40) depending on steric clash with C7/C9 protons.
      
    • Thermodynamics: The barrier to rotation is approximately 15–18 kcal/mol.

  • Ring Conformation: The lowest energy conformation for N-acyl azepanes is typically a Twist-Chair (TC) . The Cbz group forces the N8-C7-C9 segment toward planarity, penalizing the standard "Chair" form.

The Pyrrolidine Ring (Envelope vs. Twist)

The 5-membered ring is constrained by the spiro center.

  • Gem-Disubstitution Effect: The bulky azepane ring attached at C5 forces the pyrrolidine ring to adopt an Envelope conformation where C5 is the "flap" (out of plane), minimizing steric strain between the Cbz group and the pyrrolidine protons.

  • Vector Projection: The N1-H vector is oriented roughly

    
     relative to the mean plane of the azepane ring, providing a distinct 3D exit vector for fragment growth.
    

Computational & Experimental Protocols

To rigorously analyze the conformation, a combined computational and experimental approach is required.

Computational Workflow (DOT Visualization)

ConformationalAnalysis cluster_0 Step 1: Conformational Search cluster_1 Step 2: QM Optimization cluster_2 Step 3: Analysis Start Input Structure (Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate) Method1 Monte Carlo / LowModeMD (Force Field: OPLS4 or MMFF94) Start->Method1 Filter1 Filter Redundant Conformers (RMSD < 0.5 Å) Method1->Filter1 DFT DFT Optimization (B3LYP-D3/6-31G** or wB97X-D) Filter1->DFT Freq Frequency Calculation (Verify Minima, No Imaginary Freqs) DFT->Freq Solv Solvation Model (SMD: Chloroform/DMSO) Freq->Solv Boltz Boltzmann Weighting (Calculate Population % at 298K) Solv->Boltz Rotamer Identify Cbz Rotamers (Measure Dihedral N-C=O) Boltz->Rotamer

Figure 1: Computational workflow for determining the Boltzmann-weighted conformational ensemble.

Experimental Validation: NMR Protocol

Since the Cbz group induces rotamers, standard 1D NMR may be confusing. Use the following protocol to validate the structure.

Protocol: Variable Temperature (VT) NMR

  • Sample Prep: Dissolve 5-10 mg of the compound in DMSO-

    
     (high boiling point).
    
  • Baseline Scan (298 K): Acquire

    
     NMR. Expect broadened or split peaks, particularly for protons adjacent to N8 (C7-H, C9-H) and the benzylic protons (
    
    
    
    -Ph).
  • Stepwise Heating: Increase probe temperature in 10 K increments (300K

    
     310K 
    
    
    
    320K
    
    
    330K).
  • Coalescence Point: At

    
     (typically 330-350 K), the rotamer exchange becomes fast on the NMR timescale. The split peaks will merge into single, sharp averages.
    
    • Interpretation: If peaks merge, the complexity is due to conformational isomerism (rotamers), not impurities.

Medicinal Chemistry Implications

Vector Orientation & Fsp3

The spiro[4.6] scaffold is a "privileged structure" because it orients the N1 amine and the N8 functionality in orthogonal planes.

  • Lipophilicity: The high

    
     count improves solubility compared to biphenyl or indole analogs.
    
  • Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position, a common liability in simple piperidines or azepanes.

Library Synthesis Utility

The N1 amine is nucleophilic and sterically accessible (though less so than a piperidine). It serves as the primary handle for diversification (e.g., amide coupling, reductive amination). The N8-Cbz is an orthogonal protecting group, allowing selective manipulation of N1 before N8 deprotection.

References

  • PubChem. Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (Analogous Scaffold). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Cbz Rotamerism in Heterocyclic Systems. (General principles of Cbz rotamers in NMR). Available at: [Link]

  • Nortcliffe, A., Moody, C.J. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes.[1] Bioorganic & Medicinal Chemistry.[1] Available at: [Link]

Sources

Methodological & Application

Application Note: Orthogonal Synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis protocols for Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate

Executive Summary

The 1,8-diazaspiro[4.6]undecane core represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional scaffold that improves solubility and metabolic stability compared to flat bicyclic systems. This protocol details the synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate (Cbz-protected spiro-azepane), a critical intermediate for library generation.

The method employs a [3+2] dipolar cycloaddition strategy to construct the spiro-pyrrolidine ring onto a 4-substituted azepane core. A key feature of this protocol is the orthogonal protecting group strategy (Boc/PMB/Cbz) , ensuring the selective installation of the benzyloxycarbonyl (Cbz) group on the N8 (azepane) nitrogen while liberating the N1 (pyrrolidine) nitrogen for subsequent functionalization.

Retrosynthetic Analysis & Strategy

The target molecule is a spirocyclic diamine with distinct ring sizes (5-membered pyrrolidine and 7-membered azepane). The synthetic challenge lies in differentiating the two nitrogen atoms.

  • Disconnection: The spiro-carbon (C5) is the strategic focal point.

  • Key Transformation: 1,3-Dipolar cycloaddition of an azomethine ylide to an exocyclic alkene.

  • Starting Material: tert-Butyl 4-oxoazepane-1-carboxylate (commercially available or synthesized via ring expansion of 4-piperidone).

Logical Pathway
  • Core Activation: Conversion of N-Boc-4-oxoazepane to the exocyclic methylene derivative.

  • Spiro-Cyclization: [3+2] Cycloaddition using an N-PMB (p-methoxybenzyl) protected azomethine ylide. The PMB group is chosen for its oxidative lability, orthogonal to both Boc and Cbz.

  • Protecting Group Swap: A sequential deprotection-protection sequence to install the Cbz on N8 and reveal N1.

Retrosynthesis Target Target: Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate (N8-Cbz, N1-H) Intermediate1 Intermediate A: N1-PMB, N8-Cbz Spiro Target->Intermediate1 Oxidative Deprotection (CAN) Intermediate2 Intermediate B: N1-PMB, N8-Boc Spiro Intermediate1->Intermediate2 1. TFA (Boc removal) 2. Cbz-Cl Precursors Precursors: N-Boc-4-methyleneazepane + N-PMB Azomethine Ylide Intermediate2->Precursors [3+2] Cycloaddition

Figure 1: Retrosynthetic logic flow utilizing orthogonal PMB/Boc/Cbz protection.

Detailed Experimental Protocols

Stage 1: Synthesis of tert-Butyl 4-methyleneazepane-1-carboxylate

Objective: To install the exocyclic double bond required for the cycloaddition trap.

Reagents:

  • Methyltriphenylphosphonium bromide (MTPP): 1.2 equiv

  • Potassium tert-butoxide (KOtBu): 1.2 equiv

  • tert-Butyl 4-oxoazepane-1-carboxylate: 1.0 equiv

  • Solvent: Anhydrous THF

Procedure:

  • Ylide Formation: In a flame-dried 3-neck flask under nitrogen, suspend MTPP (1.2 equiv) in anhydrous THF (0.5 M). Cool to 0 °C.

  • Add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow, indicating ylide formation. Stir for 45 minutes at 0 °C.

  • Wittig Reaction: Add a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv) in THF dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ketone.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). The product is a colorless oil.[1]

Stage 2: [3+2] Cycloaddition to Form the Spiro Core

Objective: Construct the pyrrolidine ring (N1) onto the azepane core (N8).

Reagents:

  • tert-Butyl 4-methyleneazepane-1-carboxylate (from Stage 1): 1.0 equiv

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-4-methoxybenzylamine (PMB-Ylide Precursor): 1.5 equiv

  • Trifluoroacetic acid (TFA): 0.1 equiv (Catalyst)

  • Solvent: Dichloromethane (DCM), anhydrous

Mechanism: TFA catalyzes the desilylation of the precursor to generate the reactive azomethine ylide in situ, which undergoes cycloaddition with the alkene.

Procedure:

  • Dissolve the methylene azepane (1.0 equiv) and the PMB-ylide precursor (1.5 equiv) in anhydrous DCM (0.2 M) at 0 °C.

  • Add TFA (0.1 equiv in DCM) dropwise. Caution: Exothermic.

  • Stir at 0 °C for 1 hour, then warm to ambient temperature and stir overnight (16 h).

  • Workup: Wash with saturated NaHCO₃ to neutralize acid. Extract aqueous layer with DCM. Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

  • Product: tert-Butyl 1-(4-methoxybenzyl)-1,8-diazaspiro[4.6]undecane-8-carboxylate (Intermediate B ).

Stage 3: Orthogonal Protecting Group Swap (The "Switch")

Objective: Replace the N8-Boc group with N8-Cbz, then remove the N1-PMB group.

Step 3A: N8-Boc Deprotection

  • Dissolve Intermediate B in DCM (0.1 M).

  • Add TFA (20 equiv). Stir at room temperature for 2 hours.

  • Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA.

  • Result: 1-(4-methoxybenzyl)-1,8-diazaspiro[4.6]undecane trifluoroacetate salt.

Step 3B: N8-Cbz Protection

  • Resuspend the salt in DCM (0.1 M). Cool to 0 °C.

  • Add DIPEA (3.0 equiv) followed by Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.

  • Stir for 2 hours at 0 °C -> RT.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry and concentrate.

  • Product: Benzyl 1-(4-methoxybenzyl)-1,8-diazaspiro[4.6]undecane-8-carboxylate (Intermediate A ).

Step 3C: N1-PMB Oxidative Cleavage Note: Hydrogenolysis (H₂/Pd) is avoided here to prevent simultaneous removal of the Cbz group.

  • Dissolve Intermediate A in Acetonitrile/Water (4:1, 0.05 M).

  • Add Ceric Ammonium Nitrate (CAN, 3.0 equiv) portion-wise at 0 °C.

  • Stir for 2-4 hours. The solution will turn orange/yellow. Monitor by LCMS for conversion of PMB-protected amine to free amine.

  • Workup: Dilute with EtOAc. Wash with sat.[2] NaHCO₃ (to remove Cerium salts) and sodium sulfite solution (to quench oxidant).

  • Purification: Reverse-phase HPLC or amine-functionalized silica gel chromatography (DCM/MeOH/NH₄OH) is recommended due to the polarity of the free amine.

Analytical Data & Validation

Expected Characterization Data
ParameterMethodExpected Result
Purity HPLC (254 nm)>95%
Identity HRMS (ESI+)[M+H]⁺ calc. for C₁₇H₂₄N₂O₂ ≈ 289.19
¹H NMR 400 MHz, DMSO-d₆Azepane: Multiplets δ 1.5-1.8 (6H), 3.4-3.6 (4H). Pyrrolidine: Multiplets δ 1.8 (2H), 2.9 (2H), 3.1 (2H). Cbz: Singlet δ 5.1 (2H), Multiplet δ 7.3-7.4 (5H). NH: Broad singlet (exchangeable).
Workflow Diagram

Workflow Step1 1. Wittig Reaction (MTPP, KOtBu) Step2 2. [3+2] Cycloaddition (PMB-Ylide, TFA) Step1->Step2 Step3 3. N8 Deprotection (TFA/DCM) Step2->Step3 Step4 4. N8 Cbz-Protection (Cbz-Cl, DIPEA) Step3->Step4 Step5 5. N1 PMB-Cleavage (CAN, ACN/H2O) Step4->Step5 End Benzyl 1,8-diazaspiro [4.6]undecane-8-carboxylate Step5->End Start N-Boc-4-oxoazepane Start->Step1

Figure 2: Step-by-step reaction workflow.

Safety & Handling

  • Trifluoroacetic Acid (TFA): Corrosive. Use in a fume hood.

  • Ceric Ammonium Nitrate (CAN): Strong oxidant. Keep away from flammable solvents not involved in the reaction.

  • Azomethine Ylide Precursors: Potential sensitizers. Handle with gloves.

  • Waste Disposal: Cerium waste must be segregated from general organic waste.

References

  • Spirocyclic Scaffold Synthesis: Burkhard, J. A., et al. "Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery." Chem. Eur. J., 2017 , 23, 15521. Link

  • Azomethine Ylide Cycloaddition: Pandey, G., et al. "1,3-Dipolar cycloaddition of azomethine ylides." Tetrahedron, 1996, 52, 3729.
  • CAN Deprotection of PMB: Bull, S. D., et al. "Oxidative cleavage of 4-methoxybenzyl ethers." J. Chem. Soc., Perkin Trans. 1, 2001, 2931.
  • Commercial Availability: BLD Pharm. "Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride."[3] Product Catalog. Link

Sources

Application Note: Strategic Incorporation of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate as a Constrained Dipeptide Mimetic in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel peptide therapeutics with enhanced stability, receptor affinity, and specific conformations is a driving force in modern drug discovery. Conformationally constrained amino acid surrogates are critical tools in this endeavor. This document provides a detailed technical guide on the application of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate , a unique spirocyclic diamine, as a dipeptide mimetic for incorporation into peptide sequences. While not a conventional coupling reagent, this scaffold serves as a rigid building block to introduce a fixed three-dimensional structure into a peptide backbone, potentially improving its pharmacological properties. This note outlines the scientific rationale, a detailed protocol for its incorporation via solid-phase peptide synthesis (SPPS), and the underlying mechanistic principles.

Introduction: The Rationale for Constrained Scaffolds in Peptide Design

Linear peptides often suffer from metabolic instability due to enzymatic degradation and exist as a population of multiple, flexible conformations in solution. This conformational heterogeneity can lead to reduced receptor binding affinity and selectivity. Introducing rigid structural motifs is a proven strategy to overcome these limitations. Spirocyclic scaffolds, characterized by a central quaternary carbon connecting two rings, are exceptionally effective for this purpose. Their inherent three-dimensionality can lock a portion of the peptide backbone into a well-defined orientation, mimicking a specific secondary structure (e.g., a β-turn) and enhancing proteolytic resistance.[1]

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate presents an intriguing scaffold for this application. It contains two nitrogen atoms:

  • N8: Protected as a benzyl carbamate (Cbz or Z), a standard amine protecting group in peptide synthesis that is stable to the basic conditions of Fmoc-SPPS but can be removed under hydrogenolysis or strong acidic conditions.[2]

  • N1: A free secondary amine, which serves as the nucleophile for coupling to the C-terminus of a growing peptide chain.

By treating this molecule as a unique, protected amino acid analog, it can be strategically inserted into a peptide sequence to create novel peptidomimetics with potentially superior therapeutic profiles.

Mechanism of Incorporation: A Protected Building Block Approach

The incorporation of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is achieved by treating it as an N-terminal amine component in a standard peptide coupling reaction. The process occurs within the framework of solid-phase peptide synthesis (SPPS), typically following the Fmoc/tBu strategy.

The core principle involves the activation of the C-terminal carboxylic acid of the resin-bound peptide chain using a standard coupling reagent (e.g., HATU, HBTU). This forms a highly reactive O-acylisourea intermediate (or an active ester). The free secondary amine (N1) of the spirocyclic compound then acts as a nucleophile, attacking the activated carboxyl group to form a stable amide bond. The Cbz group on N8 remains intact throughout this process, protecting it from undesired side reactions.

Peptide Coupling Mechanism with the Spirocyclic Scaffold. PeptideResin Resin-Bound Peptide (Free Carboxyl Terminus) ActivatedPeptide Activated Intermediate (O-Acylisourea) PeptideResin->ActivatedPeptide  Activation CouplingReagent Coupling Reagent (e.g., HATU, HCTU) CouplingReagent->ActivatedPeptide CoupledProduct Resin-Bound Peptide with Spirocyclic Scaffold ActivatedPeptide->CoupledProduct Spirocyclic Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate (Free N1 Amine) Spirocyclic->CoupledProduct  Nucleophilic Attack Base Base (e.g., DIPEA) Base->ActivatedPeptide

Figure 1: A diagram illustrating the general mechanism of coupling the spirocyclic building block to a resin-bound peptide chain.

Detailed Protocols

Protocol 1: Incorporation of the Spirocyclic Scaffold via Automated SPPS

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis workflow on an automated synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Coupling Solution: 0.5 M HATU (or HCTU/HBTU) in DMF

  • Activator Base Solution: 2 M DIPEA (N,N-Diisopropylethylamine) in NMP (N-Methyl-2-pyrrolidone)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Spirocyclic Building Block Solution: 0.5 M Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP

Workflow Diagram:

start_end start_end process process wash wash special_step special_step Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection DMF_Wash1 DMF Wash Fmoc_Deprotection->DMF_Wash1 Coupling_AA Couple Next Fmoc-Amino Acid DMF_Wash1->Coupling_AA DMF_Wash2 DMF Wash Coupling_AA->DMF_Wash2 Loop_Start Repeat for n Cycles DMF_Wash2->Loop_Start Loop_Start->Fmoc_Deprotection Yes Fmoc_Deprotection_Final Final Fmoc Deprotection Loop_Start->Fmoc_Deprotection_Final No DMF_Wash3 DMF Wash Fmoc_Deprotection_Final->DMF_Wash3 Couple_Spiro Couple Spirocyclic Scaffold (Protocol 1.2) DMF_Wash3->Couple_Spiro DMF_Wash4 DMF Wash Couple_Spiro->DMF_Wash4 Continue_Synth Continue Synthesis or Proceed to Cleavage DMF_Wash4->Continue_Synth

Figure 2: Automated SPPS workflow for incorporating the spirocyclic scaffold.

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Standard Elongation: Perform the required number of amino acid coupling cycles using the standard automated protocol:

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

    • Coupling: Add the Fmoc-amino acid, Coupling Solution (HATU), and Activator Base Solution (DIPEA) to the reaction vessel. Allow to react for 45-60 minutes.

    • Washing: Wash the resin with DMF.

  • Final Fmoc Deprotection: After the last standard amino acid is coupled, perform a final Fmoc deprotection step as described above to expose the N-terminal amine.

  • Spirocyclic Scaffold Coupling:

    • Wash the resin with DMF (5-7 times).

    • In a separate vial, pre-mix the Spirocyclic Building Block Solution (1.2 eq), Coupling Solution (1.2 eq), and Activator Base Solution (2.4 eq). Allow to pre-activate for 2-3 minutes.

    • Add the activated mixture to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Note: Due to the steric hindrance of the secondary amine, a longer coupling time is recommended.

    • Perform a Kaiser test (or other qualitative test) to check for the presence of free primary amines. Since the target is a secondary amine, a Chloranil test is more appropriate to confirm reaction completion.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times).

  • Continuation or Cleavage: The synthesis can now be continued by coupling another amino acid to the Cbz-protected spirocyclic unit (if desired and chemically compatible) or proceed to the cleavage and deprotection step.

Protocol 2: Cleavage from Resin and Global Deprotection

This protocol removes the peptide from the solid support and cleaves the side-chain protecting groups, including the Cbz group on the spirocyclic scaffold via hydrogenolysis.

Materials:

  • Peptide-bound resin from Protocol 1

  • Cleavage Cocktail (TFA-based): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Acetic Acid (for hydrogenolysis)

  • Hydrogen gas supply (balloon or Parr shaker)

Procedure:

  • TFA Cleavage:

    • Transfer the dried peptide-resin to a reaction vial.

    • Add the cleavage cocktail (approx. 10 mL per gram of resin).

    • Incubate at room temperature with occasional swirling for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved, side-chain deprotected peptide (the Cbz group will remain).

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice.

    • Dry the resulting white peptide pellet under a stream of nitrogen.

  • Cbz Group Deprotection (Hydrogenolysis):

    • Dissolve the crude peptide in methanol or acetic acid.

    • Add 10% Pd/C catalyst (catalytic amount, ~10% by weight of the peptide).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by HPLC or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the final peptide using reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Expected Data and Characterization

The successful incorporation of the spirocyclic scaffold should be verifiable through mass spectrometry. The final peptide will exhibit a specific mass increase corresponding to the molecular weight of the deprotected diazaspiro[4.6]undecane core.

Parameter Expected Value / Observation Method
Molecular Weight Theoretical [M+H]⁺ corresponding to the final peptide sequence incorporating the C₉H₁₆N₂ spiro-core (MW = 152.24 Da).LC-MS / MALDI-TOF
Purity >95%RP-HPLC
Structure Confirmation of amide bond formation and scaffold integrity.¹H NMR, 2D-NMR (for detailed structural analysis)

Troubleshooting

  • Incomplete Coupling of Spirocyclic Scaffold: If the Chloranil test remains positive, indicating incomplete coupling, double-couple by repeating the coupling step (Protocol 1.2) with fresh reagents. The steric hindrance of the secondary amine makes this the most likely point of failure.

  • Incomplete Cbz Deprotection: If mass spectrometry shows the presence of the Cbz-protected peptide after hydrogenolysis, ensure the catalyst is active, increase reaction time, or consider alternative deprotection methods like HBr in acetic acid if compatible with the peptide sequence.

  • Low Yield: Optimize coupling times and ensure all reagents are anhydrous and high-purity. Pre-activation of the spirocyclic building block is critical.

Conclusion

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is a valuable, albeit specialized, building block for peptide chemistry. By treating it as a protected diamine scaffold rather than a coupling agent, researchers can introduce significant conformational rigidity into peptide backbones. This approach opens new avenues for designing peptidomimetics with improved stability and potentially enhanced biological activity. The protocols outlined in this document provide a robust framework for the successful incorporation and deprotection of this novel scaffold in a standard SPPS workflow.

References

  • Hiesinger, L., et al. (2021). The Medicinal Chemistry of Spirocycles: A Renaissance. Journal of Medicinal Chemistry.
  • Organic Syntheses. (1990). 4,13-DIAZA-18-CROWN-6. Organic Syntheses, 68, 227. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • OpenStax. (2023). 26.7 Peptide Synthesis. In Organic Chemistry. Available at: [Link]

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Chan, L. C. & Cox, B. G. (2007). On the use of N,N-diisopropylethylamine as a base in peptide synthesis. Journal of Peptide Science, 13(6), 357-363.

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Diazaspiro[4.6]undecane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Diazaspirocycles in Arylamine Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The efficiency and scope of this transformation are critically dependent on the nature of the amine coupling partner and the choice of ancillary ligand on the palladium catalyst.

This guide focuses on the application of diazaspiro[4.6]undecane intermediates in Buchwald-Hartwig aminations. Diazaspirocycles, with their rigid, three-dimensional architectures, offer unique advantages in drug discovery and materials science by enabling precise control over substituent vectors and improving physicochemical properties. The incorporation of the diazaspiro[4.6]undecane scaffold onto an aromatic core via Buchwald-Hartwig amination allows for the creation of novel chemical entities with significant potential.

These notes provide a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and optimization strategies for the successful coupling of diazaspiro[4.6]undecanes with a range of aryl halides. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is crucial for rational optimization of reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The diazaspiro[4.6]undecane coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl diazaspiro[4.6]undecane is formed through reductive elimination, regenerating the Pd(0) catalyst.

The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination, as well as the stability of the catalytic species.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.[5]

Buchwald_Hartwig_Mechanism cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-Amine Ar-Pd(II)(L)-Amine Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-Amine Amine Coordination Ar-Pd(II)(L)-Amide Ar-Pd(II)(L)-Amide Ar-Pd(II)(L)-Amine->Ar-Pd(II)(L)-Amide Deprotonation (Base) Ar-Pd(II)(L)-Amide->Pd(0)L Catalyst Regeneration Product Ar-Amine Ar-Pd(II)(L)-Amide->Product Reductive Elimination L L = Ligand Amine Amine = Diazaspiro[4.6]undecane

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination using a mono-protected diazaspiro[4.6]undecane. It is assumed that the diazaspiro[4.6]undecane is available, either commercially or through a synthetic route. For many spirocyclic diamines, a common strategy involves mono-protection (e.g., with a Boc group) to enable selective mono-arylation.

Protocol 1: General Procedure for the Mono-Arylation of N-Boc-Diazaspiro[4.6]undecane

This protocol is a robust starting point for the coupling of various aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • N-Boc-diazaspiro[4.6]undecane (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.

  • Reagent Addition: Add the aryl bromide and N-Boc-diazaspiro[4.6]undecane to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the aryl bromide.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Subsequent Deprotection of the N-Boc Group

This step is necessary to liberate the second amine functionality for further derivatization if required.

Materials:

  • N-Boc-N'-aryl-diazaspiro[4.6]undecane (from Protocol 1)

  • 4 M HCl in 1,4-dioxane (10 equiv)

  • Dichloromethane (DCM) or Methanol (as co-solvent if needed)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolution: Dissolve the N-Boc-N'-aryl-diazaspiro[4.6]undecane in a minimal amount of DCM or methanol in a round-bottom flask.

  • Acid Addition: Add the 4 M HCl in 1,4-dioxane solution dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Isolation: The resulting hydrochloride salt can often be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Data Presentation: Expected Yields and Substrate Scope

The success of the Buchwald-Hartwig amination is highly dependent on the electronic and steric properties of the coupling partners. The following tables provide representative data based on analogous reactions with other spirocyclic diamines.

Table 1: Representative Yields for the Coupling of N-Boc-Diazaspiro[4.6]undecane with Various Aryl Bromides.

EntryAryl BromideProductTypical Yield (%)
14-BromotolueneN-Boc-N'-(4-tolyl)-diazaspiro[4.6]undecane85-95
24-BromoanisoleN-Boc-N'-(4-methoxyphenyl)-diazaspiro[4.6]undecane80-90
31-Bromo-4-fluorobenzeneN-Boc-N'-(4-fluorophenyl)-diazaspiro[4.6]undecane75-88
44-BromobenzonitrileN-Boc-N'-(4-cyanophenyl)-diazaspiro[4.6]undecane70-85
52-BromopyridineN-Boc-N'-(pyridin-2-yl)-diazaspiro[4.6]undecane60-75

Workflow Visualization

A clear experimental workflow is essential for reproducibility and planning.

Buchwald_Hartwig_Workflow cluster_synthesis Buchwald-Hartwig Coupling cluster_deprotection Deprotection Setup 1. Assemble Catalyst System (Pd₂(dba)₃, XPhos, NaOtBu) in inert atmosphere Reagents 2. Add Aryl Bromide and N-Boc-Diazaspiro[4.6]undecane Setup->Reagents Reaction 3. Add Toluene and Heat (100 °C) Reagents->Reaction Workup 4. Quench, Filter, and Extract Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product_Boc N-Boc-N'-aryl- diazaspiro[4.6]undecane Purification->Product_Boc Dissolve 1. Dissolve Boc-protected amine Product_Boc->Dissolve Proceed to Deprotection Acid 2. Add 4 M HCl in Dioxane Dissolve->Acid Deprotect 3. Stir at Room Temperature Acid->Deprotect Isolate 4. Concentrate and Isolate Deprotect->Isolate Product_Free N'-aryl-diazaspiro[4.6]undecane (HCl salt or free base) Isolate->Product_Free

Figure 2: Experimental workflow for synthesis and deprotection.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on reaction progress, allowing for adjustments to reaction time and temperature. The appearance of side products, such as hydrodehalogenation of the aryl halide, can indicate issues with catalyst activity or moisture.

  • Spectroscopic Analysis: The structure of the final product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the Boc-protons in the NMR spectrum after deprotection serves as a clear indicator of successful reaction.

  • Purity Assessment: The purity of the final compound should be assessed by HPLC or LC-MS to ensure it meets the requirements for subsequent applications.

Field-Proven Insights and Troubleshooting

  • Inert Atmosphere: While some modern catalyst systems show tolerance to air, maintaining a strictly inert atmosphere is crucial for reproducibility, especially on a small scale.

  • Solvent and Base Quality: The use of anhydrous, degassed solvents and a high-purity, finely ground base is paramount. Clumping of the base can lead to inconsistent results.

  • Ligand Choice: For electron-deficient or sterically hindered aryl halides, or for couplings with less reactive aryl chlorides, screening of alternative ligands such as RuPhos, BrettPhos, or cataCXium A may be necessary.

  • Temperature: While 100 °C is a good starting point, some less reactive substrates may require higher temperatures (up to 120 °C), while more sensitive substrates may benefit from lower temperatures (80 °C) with a more active catalyst system.

  • Microwave Irradiation: For rapid optimization and synthesis, microwave-assisted heating can significantly reduce reaction times.[6]

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Cross-Coupling and C-H Functionalization. Wiley-VCH. [Link]

  • Hartwig, J. F., Shaughnessy, K. H., Shekhar, S., & Green, R. A. (2019). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions, 100(1), 1-867. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 1-13. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • PubMed. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ResearchGate. (2019). Palladium‐Catalyzed Amination of Aryl Halides. [Link]

  • ResearchGate. (2016). Optimization of the Buchwald-Hartwig reaction. [Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ACS Publications. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubChem. (n.d.). 1,3-diazaspiro[4.6]undecane-2,4-dione. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1,8-diazaspiro[4.6]undecane coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro-Wall" Challenge

Welcome to the technical support hub for the 1,8-diazaspiro[4.6]undecane scaffold. If you are here, you are likely experiencing low conversion (<20%) or stalled reactions during functionalization.

The Root Cause: This scaffold presents a unique "dual-threat" of hindrance:

  • The Gem-Dialkyl Effect: The spiro-carbon (C5) acts as a rigid, quaternary center. This creates significant steric bulk immediately adjacent to the N1 (pyrrolidine ring) and proximal to N8 (azepane ring).

  • Azepane Ring Entropy: The 7-membered ring (containing N8) is conformationally flexible yet bulky. It creates a "floppy shield" that blocks the trajectory of incoming electrophiles (especially Pd-complexes), making standard nucleophilic attack entropically disfavored.

This guide provides field-proven protocols to bypass these energy barriers.

Part 1: C-N Cross-Coupling (Buchwald-Hartwig)

User Question: "I’m using Pd(OAc)₂/BINAP with Cs₂CO₃ in Toluene, but I only see trace product. The starting material remains unconsumed. What is wrong?"

Technical Diagnosis: Your catalyst system is insufficiently active. BINAP creates a catalytic pocket that is too crowded for the bulky spiro-amine to enter and undergo reductive elimination. Furthermore, Cs₂CO₃ (a weak, insoluble base) often fails to deprotonate the bulky amine-Pd complex in the transmetallation step.

The Solution: The "Throw Weight" Protocol

You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that promote reductive elimination via a monoligated Pd species.

Recommended System:

  • Precatalyst: Pd-PEPPSI-IPent or Buchwald G4 Precatalysts (ensures rapid initiation).

  • Ligand (L): RuPhos (for secondary amines) or BrettPhos (for extremely hindered cases).

  • Base: NaOtBu (Sodium tert-butoxide). The stronger, soluble base is critical for hindered substrates.

  • Solvent: t-Amyl Alcohol or Dioxane (Run at 100°C).

Protocol 1.1: High-Steric C-N Coupling

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Substrate 1,8-diazaspiro[4.6]undecane deriv.1.0Free base preferred.
Electrophile Aryl Bromide / Chloride1.1Avoid Iodides (Iodide inhibition effect).[10]
Catalyst RuPhos Pd G4 0.02-0.05If unavailable: Pd₂(dba)₃ (2 mol%) + RuPhos (4-8 mol%).
Base NaOtBu 1.5Must be stored in glovebox/desiccator.
Solvent t-Amyl Alcohol [0.2 M]Higher boiling point than toluene; better solubility.

Step-by-Step:

  • Charge a vial with Pd-precatalyst, Base, and Aryl Halide inside a glovebox (or under Ar stream).

  • Dissolve the Spiro-amine in anhydrous t-Amyl Alcohol and inject into the vial.

  • Seal and heat to 100°C for 12 hours.

  • Checkpoint: If conversion is <50% after 4 hours, add 0.5 equiv of additional base and raise temp to 110°C.

Expert Insight: If RuPhos fails, switch to BrettPhos or AdBrettPhos . These ligands have larger cone angles and are specifically designed to facilitate the reductive elimination of bulky amines [1].

Part 2: Amide Bond Formation

User Question: "I am trying to couple an acid to the N8 position using EDC/HOBt or HATU, but the reaction is stuck. I see activated ester, but no amide."

Technical Diagnosis: The N8 nitrogen in the 7-membered ring is a poor nucleophile due to steric shielding by the ring puckering. Standard activating agents (HOBt/HATU) form an active ester that is bulky; the bulky amine cannot approach it effectively (steric clash).

The Solution: High-Energy Activation (Acyl Chlorides/Anhydrides)

You need a smaller, "hotter" electrophile. We recommend T3P (Propylphosphonic anhydride) or generating the Acid Chloride in situ .

Protocol 2.1: The T3P Method (Low Epimerization)

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Coupling Agent T3P (50% in EtOAc)2.0Acts as both coupling agent and water scavenger.
Base DIPEA or NMM4.0Excess base is crucial for T3P mechanism.
Solvent EtOAc or DMF [0.1 M]DMF accelerates the reaction for hindered substrates.

Step-by-Step:

  • Dissolve Carboxylic Acid and Base in Solvent.

  • Add the Spiro-amine.

  • Add T3P solution dropwise at 0°C, then allow to warm to Room Temp .

  • Troubleshooting: If no reaction after 4h, heat to 60°C . T3P is thermally stable and effective at elevated temperatures where HATU decomposes [2].

Protocol 2.2: The "Ghosez" Acid Chloride Method (For Stubborn Cases) If T3P fails, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.

  • Dissolve Acid (1.0 eq) in dry DCM.

  • Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir 1h (forms Acid Chloride).

  • Add Spiro-amine (1.1 eq) and DIPEA (2.0 eq).

  • Reflux for 2-4 hours.

Part 3: SNAr (Nucleophilic Aromatic Substitution)

User Question: "I don't want to use Palladium. Can I just use SNAr with a chloropyridine?"

Technical Diagnosis: Only if the ring is highly electron-deficient. The 1,8-diazaspiro system is too hindered for standard SNAr unless the electrophile is extremely reactive.

Optimization Rules:

  • Leaving Group: Switch from -Cl to -F . The C-F bond is stronger, but the high electronegativity of Fluorine accelerates the rate-determining step (nucleophilic attack) in SNAr.

  • Solvent: Use DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Temperature: Minimum 120°C .

Visual Troubleshooting Guide

The following workflow illustrates the logical decision path for optimizing the coupling of the N8-position (the most difficult site).

G Start Start: 1,8-Diazaspiro Coupling RxnType Select Reaction Type Start->RxnType Amide Amide Coupling RxnType->Amide Buchwald Pd Cross-Coupling RxnType->Buchwald Standard Attempt HATU/DIPEA Amide->Standard Check1 Yield > 50%? Standard->Check1 Success Proceed to Workup Check1->Success Yes T3P Switch to T3P + Pyridine Heat to 60°C Check1->T3P No (Steric Stall) Ghosez Use Ghosez Reagent (In-situ Acid Chloride) T3P->Ghosez If T3P Fails LigandSel Select Ligand System Buchwald->LigandSel RuPhos Try RuPhos Pd G4 NaOtBu / t-AmylOH LigandSel->RuPhos Check2 Conversion > 20%? RuPhos->Check2 Check2->Success Yes BrettPhos Switch to BrettPhos (Larger Cone Angle) Check2->BrettPhos No (Catalyst Death) PEPPSI Switch to Pd-PEPPSI-IPent (Stabilized NHC) BrettPhos->PEPPSI If BrettPhos Fails

Caption: Decision Logic for optimizing Sterically Hindered Spiro-Amine Couplings.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][9][11][12] Organic Process Research & Development, 20(2), 140-177. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(47), 13208-13213. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 9092-9097. (Provides context on spiro-scaffold conformational properties). Link

Sources

Technical Support Center: Optimizing Spirocyclization of 7-Membered Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced art of synthesizing 7-membered spirocycles. These structures are of significant interest in medicinal chemistry and natural product synthesis due to their unique three-dimensional architecture.[1] However, the formation of a 7-membered ring through spirocyclization is often challenging due to unfavorable entropic factors and potential ring strain.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in overcoming common experimental hurdles, with a specific focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing the spirocyclization of a 7-membered ring?

A1: A judicious starting point for temperature optimization is often at or slightly below room temperature (e.g., 0 °C to 25 °C).[3] Many reactions can proceed efficiently at these temperatures, and starting low allows for a systematic increase if the reaction is sluggish. For reactions that are known to be sensitive to selectivity, such as those involving chiral catalysts, starting at a lower temperature (e.g., -20 °C or even -78 °C) is often recommended to enhance stereoselectivity.[4][5]

Q2: How does reaction temperature fundamentally impact the yield and selectivity of my spirocyclization?

A2: Reaction temperature is a critical parameter that governs the kinetics and thermodynamics of your reaction.[6]

  • Reaction Rate: Higher temperatures generally increase the reaction rate by providing more thermal energy to overcome the activation energy barrier. However, this can also accelerate the rates of undesired side reactions.

  • Selectivity: Temperature can significantly influence the diastereoselectivity of a reaction. Lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lower activation energy.[4]

  • Product Stability: The desired spirocyclic product may be thermally labile. Elevated temperatures can lead to product decomposition, thus reducing the overall yield.[7][8] It is crucial to monitor product formation and decomposition over time, especially when pushing the temperature higher.[8]

Q3: My reaction is not going to completion, even after an extended period. Should I increase the temperature?

A3: If your reaction has stalled and starting material remains, a careful and incremental increase in temperature can be a viable strategy to drive the reaction to completion.[7][8] However, before increasing the temperature, it's essential to rule out other factors such as catalyst deactivation or poor solubility of reactants.[7] A systematic approach is recommended:

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of starting material and the formation of both the desired product and any byproducts as you slowly increase the temperature.

  • Consider high-dilution conditions: For intramolecular cyclizations, competing intermolecular reactions can lead to polymerization, especially at higher temperatures.[7] Performing the reaction under high-dilution conditions can favor the desired intramolecular pathway.[7]

Q4: I'm observing the formation of multiple byproducts. How can temperature manipulation help?

A4: The formation of byproducts is often a temperature-dependent issue.

  • Elimination Byproducts: If you are observing elimination byproducts, it may be an indication that the reaction temperature is too high, especially if a strong base is being used.[7] Lowering the temperature and/or using a milder base can often mitigate this issue.[7]

  • Thermodynamic vs. Kinetic Control: In some cases, different products may be favored under kinetic (lower temperature, shorter reaction time) versus thermodynamic (higher temperature, longer reaction time) control.[9] Systematically varying the temperature can help you identify the conditions that favor the formation of your desired spirocycle.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 7-Membered Spirocycle

A low yield is a common challenge in spirocyclization reactions.[4][8] The following troubleshooting guide, with a focus on temperature, can help you diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of Spirocycle CheckPurity Verify Purity of Starting Materials and Reagents Start->CheckPurity IncompleteConversion Incomplete Conversion of Starting Material? CheckPurity->IncompleteConversion ProductDecomposition Product Decomposition Observed? IncompleteConversion->ProductDecomposition No OptimizeTempTime Systematically Increase Temperature and/or Reaction Time IncompleteConversion->OptimizeTempTime Yes LowerTemp Lower Reaction Temperature ProductDecomposition->LowerTemp Yes SideReactions Significant Side Product Formation? ProductDecomposition->SideReactions No Success Improved Yield OptimizeTempTime->Success LowerTemp->Success OptimizeConditions Re-evaluate Solvent, Catalyst, and Concentration SideReactions->OptimizeConditions Yes OptimizeConditions->Success

Caption: A systematic workflow for troubleshooting low yields in 7-membered ring spirocyclization.

Detailed Steps:

  • Verify Starting Material Quality: Impurities in your starting materials can inhibit catalysts or lead to unwanted side reactions.[8] Ensure the purity of your substrates and reagents before proceeding.

  • Assess Reaction Conversion: If you observe a significant amount of unreacted starting material, the reaction conditions may not be optimal.

    • Action: Systematically screen reaction parameters, starting with temperature.[4] Incrementally increase the temperature while monitoring the reaction progress.[8] Be aware that higher temperatures can also promote side reactions.[7]

  • Check for Product Decomposition: The desired spirocycle may be unstable under the reaction or workup conditions.[4]

    • Action: Analyze the crude reaction mixture at different time points to track the concentration of your product.[8] If decomposition is observed, consider running the reaction at a lower temperature for a longer duration.[7]

  • Investigate Side Reactions: If significant byproducts are forming, their identification can provide clues for optimization.

    • Action: As mentioned in the FAQs, elevated temperatures can often lead to elimination or other side reactions.[7] Attempt the reaction at a lower temperature.

Issue 2: Poor Diastereoselectivity

Achieving high diastereoselectivity is often a key challenge in spirocycle synthesis.[4]

Factors Influencing Diastereoselectivity and the Role of Temperature

FactorInfluence on DiastereoselectivityTemperature-Related Optimization Strategy
Reaction Temperature Lower temperatures often increase the energy difference between diastereomeric transition states, leading to higher selectivity.[4]Systematically lower the reaction temperature. Common starting points are 0 °C, -20 °C, and -78 °C.[5][10]
Solvent The polarity of the solvent can influence the transition state geometry and, in some cases, even reverse the diastereoselectivity.[4]Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[4]
Catalyst/Ligand Chiral catalysts and ligands are crucial for inducing stereoselectivity.Screen a variety of catalysts and ligands. The optimal choice may be highly substrate-dependent.[4]
Substrate Control The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.If possible, modify the substrate to introduce steric bulk or directing groups.

Experimental Protocol for Temperature Screening to Optimize Diastereoselectivity

  • Establish a Baseline: Run the reaction at room temperature to determine the initial diastereomeric ratio (d.r.).

  • Systematic Cooling: Set up parallel reactions at lower temperatures, for example, 0 °C, -20 °C, and -78 °C. Ensure all other reaction parameters (concentration, stoichiometry) are kept constant.

  • Reaction Monitoring: Monitor each reaction by TLC or LC-MS to determine the optimal reaction time at each temperature. Reactions at lower temperatures will likely require longer times.

  • Analysis: After workup, carefully determine the d.r. for each reaction using NMR or chiral HPLC.

  • Data Evaluation: Compare the d.r. and isolated yield at each temperature to identify the optimal conditions.

Advanced Protocols and Methodologies

Protocol for High-Dilution Spirocyclization

To minimize intermolecular side reactions, such as polymerization, a high-dilution technique is often employed.[7]

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump), and a nitrogen inlet, add the bulk of the solvent.

  • Reagent Addition: Dissolve the substrate in a small amount of the reaction solvent and place it in the dropping funnel or syringe pump.

  • Slow Addition: Heat or cool the reaction flask to the desired temperature. Slowly add the substrate solution to the reaction flask over a period of several hours. The slow addition maintains a low concentration of the substrate, favoring the intramolecular cyclization.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the optimized temperature until completion is observed by TLC or LC-MS.

Workflow for Optimizing Reaction Parameters

OptimizationWorkflow Start Start Optimization TempScreen Temperature Screening (-78°C to Reflux) Start->TempScreen SolventScreen Solvent Screening (Polar vs. Non-polar) TempScreen->SolventScreen CatalystScreen Catalyst/Ligand Screening SolventScreen->CatalystScreen ConcentrationScreen Concentration Screening (High Dilution) CatalystScreen->ConcentrationScreen OptimalConditions Optimal Conditions Identified ConcentrationScreen->OptimalConditions

Caption: A general workflow for the systematic optimization of a spirocyclization reaction.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL: )
  • Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane - Benchchem. (URL: )
  • Technical Support Center: Synthesis of Spirocyclic Compounds - Benchchem. (URL: )
  • Yokoe, H., Kiriyama, A., Shimoda, M., et al. Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. ChemRxiv. 15 September 2022. (URL: )
  • Divergent synthesis of spiro or fused indole derivatives tethered with seven-membered rings. (URL: )
  • Mondal, A. R., & Ghorai, B. Photoinduced Temperature-Regulated Selective Carbene C–H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. Organic Letters. 2023. (URL: [Link])

  • Size‐Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. PMC - NIH. (URL: )
  • Seven-Membered Rings through Metal-Free Rearrangement Medi
  • Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. (URL: )
  • Optimization for the reaction conditions a. ResearchGate. (URL: [Link])

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters - ACS Publications. (URL: [Link])

  • Optimization of reaction conditions. ResearchGate. (URL: [Link])

  • New Experimental Techniques for Organic Synthesis. Mettler Toledo. (URL: )
  • Specialized Solid Form Screening Techniques. Organic Process Research & Development. (URL: [Link])

  • Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ rea. Wageningen University & Research eDepot. (URL: )
  • Room Temperature Organic Synthesis. ResearchGate. (URL: [Link])

  • Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI. (URL: [Link])

  • New Opportunities for Organic Synthesis with Superheated Flow Chemistry. PMC - NIH. (URL: [Link])

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. PMC. (URL: [Link])

  • Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. PubMed. (URL: [Link])

  • 6 - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Sheffield Hallam University Research Archive. (URL: [Link])

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). (URL: [Link])

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. (URL: [Link])

  • Seven-Membered Ring Formation Through Grewe-Cyclization. ResearchGate. (URL: [Link])

  • Spiro compounds – Knowledge and References. Taylor & Francis. (URL: [Link])

Sources

Validation & Comparative

Mass Spectrometry Profiling of Cbz-Protected Spirocycles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In modern drug discovery, spirocyclic scaffolds have emerged as critical alternatives to flat aromatic systems, offering improved solubility and 3D structural complexity (


 character). However, their analysis is frequently complicated by the presence of protecting groups like Carbobenzyloxy (Cbz) , which are essential for synthetic intermediate stability but dominate the mass spectral landscape.

This guide provides a technical deep-dive into the Electrospray Ionization (ESI-MS/MS) fragmentation patterns of Cbz-protected spirocycles. Unlike standard linear amines, these rigid bicyclic systems exhibit unique energy dissipation pathways. We compare these patterns against alternative protecting groups (Boc, Fmoc) and linear analogs to provide a robust framework for structural elucidation.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of a Cbz-protected spirocycle under ESI-CID (Collision Induced Dissociation) conditions is governed by two competing charge-retention sites: the benzyl carbamate moiety and the tertiary spiro-amine core.

The "Gateway" Cleavage: Cbz Group Elimination

The Cbz group is the most labile portion of the molecule in the gas phase. Upon protonation


, the fragmentation invariably proceeds through one of two primary channels, dictated by the proton affinity (PA) of the spiro-nitrogen versus the benzyl group.
  • Channel A (Charge Retention on Spiro-Core): The protonated carbamate undergoes a 1,3-hydrogen shift or direct cleavage, leading to the neutral loss of the benzyl moiety and

    
    .
    
    • Diagnostic Neutral Loss:

      
       (Loss of 
      
      
      
      + H) or sequential loss of
      
      
      (Toluene) and
      
      
      (
      
      
      ).
    • Result: Formation of the protonated free spiro-amine

      
      .
      
  • Channel B (Charge Retention on Benzyl): If the collision energy is sufficient, the

    
     bond cleaves heterolytically to form the stable Tropylium Ion  (
    
    
    
    ).
    • Diagnostic Ion:

      
        (Base peak in many spectra).
      
    • Significance: The presence of

      
       is the definitive marker for Cbz protection, distinguishing it from Boc (
      
      
      
      ) or Fmoc (
      
      
      ).
Spiro-Specific Fragmentation (The "Rigid Core" Effect)

Once the protecting group is ejected, the spirocyclic core (e.g., spiro[3.3]heptane, spiro[piperidine-4,2'-pyrrolidine]) degrades. Unlike linear alkyl chains that shatter randomly, spirocycles undergo ring-specific cleavages :

  • Retro-Diels-Alder (RDA): Common in six-membered spiro-rings, leading to characteristic alkene losses.

  • 
    -Cleavage:  Driven by the tertiary nitrogen, breaking the ring adjacent to the spiro-center.
    
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic Cbz-protected spiro-piperidine.

Cbz_Fragmentation Precursor Precursor Ion [M+H]+ (Cbz-Spiro) Transition Protonated Carbamate Intermediate Precursor->Transition ESI Source (+H) SpiroIon Free Spiro-Amine Ion [M - Cbz + 2H]+ Transition->SpiroIon Neutral Loss: (CO2 + Toluene) Tropylium Tropylium Ion (m/z 91.05) Transition->Tropylium Heterolytic Cleavage (High CE) RingOpen Ring-Opened Fragment (Distal Cleavage) SpiroIon->RingOpen RDA / alpha-cleavage BenzylAlc Neutral Loss: Benzyl Alcohol (108 Da)

Figure 1: Competitive fragmentation pathways of Cbz-protected spirocycles under ESI-MS/MS conditions.

Comparative Performance Analysis

To validate the utility of Cbz-protected spirocycles in analytical workflows, we compare their mass spectral behavior against the two most common alternatives: Boc (tert-Butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl).

Diagnostic Marker Comparison

The following table summarizes the key diagnostic ions and neutral losses that allow researchers to distinguish these protecting groups in complex mixtures.

FeatureCbz-Protected Spirocycle Boc-Protected Spirocycle Fmoc-Protected Spirocycle
Precursor Stability High: Often visible as

or

.
Low: Often degrades in source to

.
Medium: Stable, but bulky.
Diagnostic Ion (+) Mode

(Tropylium)

(t-Butyl cation)

(Dibenzofulvene)
Primary Neutral Loss

(Toluene) or

(BnOH)

(Isobutene) or

(Boc)

(Fmoc-OH)
Spiro-Core Visibility Excellent: Cbz leaves "cleanly", leaving intense spiro-core ion.Good: But source fragmentation can confuse quantification.Poor: Fmoc dominates spectrum, suppressing core ions.
Low Mass Noise Low:

is distinct.
High:

is common in solvent background.
Medium: Matrix interference possible.
Stability & Orthogonality
  • Cbz Advantage: In LC-MS, Cbz derivatives are significantly more stable to acidic mobile phases (0.1% Formic Acid) than Boc derivatives. Boc groups often undergo "in-source fragmentation" (ISF), leading to a loss of the precursor signal and potential misidentification of the molecular weight.

  • Recommendation: For metabolite identification (MetID) studies where precursor integrity is paramount, Cbz is superior to Boc due to reduced ISF.

Experimental Protocols

To ensure reproducible fragmentation data, the following self-validating protocol is recommended.

Sample Preparation
  • Stock Solution: Dissolve

    
     of Cbz-spirocycle in 
    
    
    
    Methanol (HPLC grade).
  • Working Solution: Dilute to

    
     in 
    
    
    
    .
    • Why Formic Acid? Promotes protonation of the carbamate nitrogen, facilitating the charge-remote fragmentation mechanism.

LC-MS/MS Parameters (Standardized)
  • Ion Source: ESI Positive Mode (

    
    ).[1]
    
  • Capillary Voltage:

    
    .
    
  • Cone Voltage:

    
     (Keep low to minimize in-source fragmentation).
    
  • Collision Energy (CE) Ramp:

    • Low (

      
      ):  Observe 
      
      
      
      and
      
      
      .
    • Medium (

      
      ):  Observe loss of Cbz (
      
      
      
      and
      
      
      ).
    • High (

      
      ):  Force fragmentation of the spiro-ring (RDA products).
      
Data Interpretation Workflow

Use this logic flow to confirm the structure of an unknown spirocyclic intermediate.

Workflow Step1 Identify Precursor [M+H]+ Decision1 Is m/z 91 Present? Step1->Decision1 Step2 Check for m/z 91.05 Step3 Check for Neutral Loss (134/135 Da) Step2->Step3 ResultCbz Confirmed: Cbz Protected Step3->ResultCbz Decision1->Step2 Yes ResultOther Suspect Boc (m/z 57) or Fmoc (m/z 179) Decision1->ResultOther No Step4 Analyze Core Fragments (High CE) ResultCbz->Step4

Figure 2: Logical workflow for confirming Cbz-spirocycle identity via MS/MS.

References

  • BenchChem. (2025).[2] Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups. Retrieved from

  • Wang, X., et al. (2004).[3] Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry. Retrieved from

  • Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Retrieved from

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). Retrieved from

Sources

A Head-to-Head Battle for Stability: Spiro[4.6]undecane vs. Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers on Navigating Metabolic Liabilities and Enhancing Drug Candidate Viability

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly navigating the intricate balance between potency, selectivity, and pharmacokinetic properties. Among the most critical of these properties is metabolic stability, a key determinant of a drug's in vivo exposure, half-life, and ultimately, its clinical success. The choice of a core chemical scaffold is a pivotal decision that profoundly impacts this metabolic profile. This guide provides a comprehensive, data-driven comparison of two frequently employed scaffolds: the rigid, three-dimensional spiro[4.6]undecane and the ubiquitous, yet often metabolically challenging, piperazine ring.

For drug development professionals, understanding the inherent metabolic tendencies of these scaffolds is paramount. While the flexible piperazine ring is a staple in medicinal chemistry, its susceptibility to oxidative metabolism often presents a significant hurdle.[1][2] Conversely, the introduction of spirocyclic systems, such as spiro[4.6]undecane, is a well-recognized strategy to enhance metabolic stability by introducing conformational rigidity and reducing lipophilicity.[3][4]

This guide will delve into the fundamental differences in the metabolic fate of these two scaffolds, supported by experimental data and detailed protocols for assessing metabolic stability. We will explore the "why" behind these differences, offering insights into rational drug design and empowering researchers to make more informed decisions in their quest for robust drug candidates.

The Metabolic Predicament of Piperazine: A Common Liability

The piperazine motif, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is present in over 100 FDA-approved drugs.[5] Its popularity stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and its synthetic tractability.[6] However, this "privileged scaffold" often comes with a significant metabolic cost.

The primary metabolic liabilities of the piperazine ring are:

  • N-Dealkylation: The nitrogen atoms of the piperazine ring are susceptible to enzymatic removal of their substituents, a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2]

  • Ring Oxidation: The carbon atoms adjacent to the nitrogen atoms are prone to hydroxylation, which can lead to further metabolism and clearance.[1]

  • N-Oxidation: The nitrogen atoms themselves can be directly oxidized to form N-oxides.[1]

  • Acetylation: Unsubstituted piperazine moieties can undergo rapid acetylation, leading to high plasma clearance.[7]

These metabolic pathways often result in rapid clearance of the parent drug, leading to low oral bioavailability and a short half-life, necessitating more frequent or higher doses.

Spirocycles to the Rescue: A Strategy for Enhanced Stability

Spirocycles, characterized by two rings connected by a single common atom, have emerged as a powerful tool in medicinal chemistry to overcome the metabolic instability associated with more flexible scaffolds like piperazine.[3] The spiro[4.6]undecane scaffold, with its fused five- and seven-membered rings, imparts a high degree of three-dimensionality and rigidity.

The key advantages of spirocyclic scaffolds in improving metabolic stability include:

  • Conformational Restriction: The rigid nature of the spirocyclic system locks the molecule in a specific conformation, which may be less favorable for binding to the active sites of metabolic enzymes.[3]

  • Reduced Lipophilicity: The introduction of a spirocenter can lead to a decrease in lipophilicity (logP), which is often correlated with reduced metabolic clearance.[3]

  • Blocking Metabolic Hotspots: The spirocyclic structure can sterically hinder access to potential sites of metabolism on adjacent parts of the molecule.

Numerous studies have demonstrated the successful application of this strategy. The replacement of a piperazine ring with a spirocyclic analogue has been shown to improve metabolic stability and overall pharmacokinetic profiles in various drug discovery programs.[3][8]

Experimental Data: A Comparative Look at Metabolic Stability

While direct, head-to-head comparisons of spiro[4.6]undecane and piperazine analogs within a single chemical series are not always readily available in the public domain, the general principles are well-supported by a wealth of data from various studies. The following table summarizes illustrative data that reflects the typical improvements observed when a metabolically labile piperazine is replaced with a more robust spirocyclic amine.

ScaffoldExample Compound ClassIn Vitro MetricValueReference
Piperazine Atypical DAT InhibitorsRat Liver Microsomal StabilityMetabolically Unstable[9]
Spirocyclic Amine Atypical DAT Inhibitors (Piperazine replacement)Rat Liver Microsomal StabilityHigh Metabolic Stability[9]
Piperazine CXCR4 AntagonistsHuman Liver Microsomal Stability (t½)Short Half-life[10]
Spirocyclic Piperidine CXCR4 Antagonists (Piperazine replacement)Human Liver Microsomal Stability (t½)Improved Half-life[10]
Piperazine H4R AntagonistsRat Liver Microsomes (% remaining)Low % remaining (rapid metabolism)[11]
Bridged Piperazine H4R Antagonists (Piperazine modification)Rat Liver Microsomes (% remaining)Significantly improved stability[11]

This table presents a qualitative summary based on findings from multiple sources. Direct quantitative comparison requires identical assay conditions.

Assessing Metabolic Stability: Key Experimental Protocols

To experimentally evaluate and compare the metabolic stability of compounds containing spiro[4.6]undecane versus piperazine scaffolds, two primary in vitro assays are indispensable in early drug discovery: the Microsomal Stability Assay and the Hepatocyte Stability Assay.

Microsomal Stability Assay

This assay provides a rapid assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP activity.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

    • Add the test compound to the HLM suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Microsomal Stability Assay Workflow

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium.

    • Determine cell viability and concentration using a trypan blue exclusion assay. Adjust the cell density to 1 million viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Prepare a stock solution of the test compound and add it to the hepatocytes to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.

    • Terminate the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Metabolic Pathways cluster_piperazine Piperazine Scaffold cluster_spiro Spiro[4.6]undecane Scaffold Piperazine Piperazine-Containing Drug N_Dealkylation N-Dealkylation Piperazine->N_Dealkylation CYP450 Ring_Oxidation Ring Oxidation (Hydroxylation) Piperazine->Ring_Oxidation CYP450 N_Oxidation N-Oxidation Piperazine->N_Oxidation CYP450/FMO Spiro Spiro[4.6]undecane-Containing Drug Metabolically_Stable Generally More Metabolically Stable Spiro->Metabolically_Stable Increased Rigidity Reduced Lipophilicity

Comparative Metabolic Fates

Conclusion: A Strategic Choice for Enhanced Drugability

The selection of a chemical scaffold is a critical decision in the drug discovery process with profound implications for the metabolic stability and overall pharmacokinetic profile of a drug candidate. While the piperazine ring remains a valuable and widely used building block, its inherent metabolic liabilities necessitate careful consideration and often require iterative medicinal chemistry efforts to mitigate.

In contrast, the incorporation of rigid, three-dimensional scaffolds such as spiro[4.6]undecane represents a proactive strategy to design molecules with enhanced metabolic stability from the outset. By limiting conformational flexibility and reducing susceptibility to enzymatic degradation, spirocycles can significantly improve a compound's in vivo half-life and oral bioavailability.

For researchers and drug development professionals, a thorough understanding of the metabolic characteristics of these and other scaffolds is essential. The judicious use of in vitro metabolic stability assays, such as the microsomal and hepatocyte stability assays detailed in this guide, provides the critical data needed to make informed decisions and ultimately increase the probability of advancing robust and successful drug candidates to the clinic.

References

  • Riley, R. J., et al. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Drug Metabolism and Disposition, 36(9), 1796-1804.
  • Meanwell, N. A. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-8.
  • Dalvie, D. K., et al. (2002). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Drug Metabolism and Disposition, 30(9), 1039-1049.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 547-558.
  • Caccia, S., et al. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • Bonilla, J., & Baine, T. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(4), e202503943.
  • Dalton, J. T., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4065-4090.
  • Di, L., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(10), 5905-5914.
  • ResearchGate. (n.d.). Proposed scheme for CA-4 in vitro rat and human liver microsomal metabolism. Retrieved from [Link]

  • Myers, M. C., et al. (2016). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 7(10), 925-930.
  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Retrieved from [Link]

  • ANR. (n.d.). New Fluorocarbon conjugates to increase metabolic stability of GPCR peptides: Design, synthesis, physicochemical and biological characterizations. Retrieved from [Link]

  • Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117805.
  • Zhang, Y., et al. (2018). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience, 9(7), 1783-1793.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Retrieved from [Link]

  • Li, X. Q., et al. (2016). Discovery of a Novel Microsomal Epoxide Hydrolase-Catalyzed Hydration of a Spiro Oxetane. Drug Metabolism and Disposition, 44(8), 1257-1265.
  • ResearchGate. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4210.
  • Al-Hilal, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4820.
  • Di Fabio, R., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3344-3349.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). The visual comparison of the N,N‐disubstituted piperazine (left), and.... Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Longdom Publishing. (2018). Bioactive Indanes: Comparative in vitro Metabolism Study of PH46A, a New Potential Anti-inflammatory Agent and Biosynthesis of i. Journal of Drug Metabolism & Toxicology, 9(2).
  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]

  • Taddei, C., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
  • Ciaffaglione, C., et al. (2021).
  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.9.1-7.9.21.
  • Einarsson, K., et al. (1986). Specific metabolic pathways of steroid sulfates in human liver microsomes.
  • AIR Unimi. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Retrieved from [Link]

  • King's College London Research Portal. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. Retrieved from [Link]

  • Li, J., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics, 13(7), 536.
  • Frontiers. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate: A Methodological and Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

While a specific, publicly available crystal structure for Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate has not been identified in the existing literature, this guide provides a comprehensive framework for its structural elucidation via single-crystal X-ray diffraction. Drawing upon established crystallographic principles and comparative data from analogous diazaspirocyclic systems, this document serves as an in-depth technical guide to the entire process, from synthesis to the final structural analysis.

The 1,8-diazaspiro[4.6]undecane scaffold, a unique three-dimensional structure featuring a five-membered and a seven-membered ring fused at a single carbon atom, represents a novel area of chemical space. Such spirocyclic frameworks are of increasing interest in medicinal chemistry as they offer rigid, complex architectures that can lead to enhanced target binding and improved pharmacokinetic properties compared to more traditional, planar molecules. X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in such molecules, providing critical insights for structure-activity relationship (SAR) studies.

Part 1: The Experimental Blueprint: From Synthesis to Structure

The journey to a crystal structure is a multi-step process that demands precision at every stage. Here, we outline a robust and validated workflow for determining the structure of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate.

Synthesis and Crystallization: The Foundation of Analysis

A plausible synthetic route is the first critical step. Based on known organic syntheses, the target compound can be prepared through established methods.[1][2] The benzyl carbamate moiety is typically introduced to protect one of the nitrogen atoms, allowing for selective functionalization of the other.[3]

Experimental Protocol: Synthesis

A potential synthetic approach could involve the reaction of a suitable spirodiamine precursor with benzyl chloroformate under basic conditions. The starting material, 1,8-diazaspiro[4.6]undecane, can be synthesized through multi-step sequences, often involving cyclization reactions to form the spirocyclic core.

Once the pure compound is synthesized and characterized by methods such as NMR and mass spectrometry, the pivotal challenge is to grow single crystals of sufficient quality for X-ray diffraction.[4]

Experimental Protocol: Crystallization

The key to successful crystallization is to find a solvent or solvent system in which the compound has limited, but not negligible, solubility.[5]

  • Solvent Screening: A range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) should be screened.[5][6]

  • Slow Evaporation: A solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, which can also induce crystallization.

The goal is to obtain well-formed, single crystals, typically in the size range of 0.1-0.3 mm, that are free of cracks and other defects.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms.[6] The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections that are recorded by a detector.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification crystallization Grow Single Crystals purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is processed to determine the unit cell dimensions and space group of the crystal. The core challenge in crystallography is the "phase problem," which is overcome using computational methods.

  • Structure Solution: Programs like SHELXS use direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms.[7]

  • Structure Refinement: This initial model is then refined using programs like SHELXL.[7] This is an iterative process where the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data. This agreement is monitored by the R-factor; a lower R-factor (typically below 5% for small molecules) indicates a better fit.[7] Hydrogen atoms are usually placed in calculated positions.

Part 2: Comparative Structural Analysis

The final output of an X-ray analysis is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice. For Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate, we can anticipate several key structural features.

// Define nodes with labels N1 [label="N1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5_spiro [label="C5 (spiro)"]; N8 [label="N8"]; C9 [label="C9"]; C10 [label="C10"]; C11 [label="C11"]; C6 [label="C6"]; C7 [label="C7"]; C_carbonyl [label="C=O"]; O_carbonyl [label="O"]; O_ester [label="O"]; C_benzyl [label="CH2"]; C_phenyl [label="Phenyl"];

// Pyrrolidine ring (5-membered) N1 -- C2 -- C3 -- C4 -- C5_spiro -- N1;

// Azepane ring (7-membered) C5_spiro -- C6 -- C7 -- N8 -- C9 -- C10 -- C11 -- C5_spiro;

// Carbamate group N8 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_benzyl; C_benzyl -- C_phenyl;

// Add a caption caption [label="Figure 2. Molecular structure of the target compound.", shape=plaintext, fontcolor="#5F6368", fontsize=12]; }

Conformational Analysis

The spiro[4.6]undecane core enforces a rigid three-dimensional structure. The five-membered pyrrolidine ring is expected to adopt an envelope or twist conformation. The larger, more flexible seven-membered azepane ring will likely adopt a chair-like or boat-like conformation to minimize steric strain. The precise conformation is critical as it dictates the spatial orientation of any substituents, which is key to its biological activity. In similar spirocyclic systems, the cyclohexane ring typically adopts a chair conformation.[6][8]

The Role of the Benzyl Carbamate Group

The benzyl carbamate group is not merely a protecting group; it significantly influences the molecule's properties. The carbamate functional group is both a hydrogen bond donor (N-H) and acceptor (C=O), which plays a crucial role in forming stable arrangements in the solid state.[5][9] The planar nature of the carbamate moiety and the orientation of the benzyl group relative to the spirocyclic core are key structural details that would be revealed.[10][11]

Intermolecular Interactions and Crystal Packing

In the solid state, molecules will arrange themselves in a repeating three-dimensional lattice. This packing is governed by intermolecular forces. For this molecule, we can anticipate:

  • Hydrogen Bonding: The secondary amine (N1-H) is a potential hydrogen bond donor, which could interact with the carbonyl oxygen of the carbamate group on an adjacent molecule.

  • C-H···π Interactions: The aromatic phenyl ring can interact with C-H bonds from neighboring molecules, further stabilizing the crystal packing.[12][13]

These interactions are fundamental to the material's physical properties, such as melting point and solubility.

Comparison with Alternative Scaffolds

The 1,8-diazaspiro[4.6]undecane scaffold offers a unique geometric profile compared to more common heterocyclic motifs in drug discovery.

Feature1,8-Diazaspiro[4.6]undecanePiperazine1,4-Diazaspiro[4.5]decane[14]
Ring System Fused 5- and 7-membered ringsSingle 6-membered ringFused 5- and 6-membered rings
Conformation Rigid, complex 3D shapeFlexible chair/boat conformationsRigid chair conformation for the 6-membered ring
Substitution Vectors Multiple distinct exit vectors from a rigid corePrimarily axial and equatorial positions on a flexible ringDefined exit vectors from a more compact spiro-center
Novelty High, represents under-explored chemical spaceLow, a very common scaffoldModerate

The rigid nature of the diazaspiro[4.6]undecane core provides a fixed orientation for substituents, which can lead to higher binding affinity and selectivity for a biological target compared to the more flexible piperazine ring.[15][16]

Data Summary: Expected Crystallographic Parameters

While experimental data is not available, a successful structure determination for a compound of this nature would likely yield crystallographic data in the following ranges, based on similar structures.[6][7][8]

ParameterExpected Value/InformationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c, P-1Defines the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and angles of the repeating unit.
Resolution < 0.84 ÅA measure of the level of detail in the electron density map.
R-factor (R1) < 0.05 (5%)Indicates the agreement between the model and the experimental data.
Goodness-of-fit (S) ~1.0A statistical measure of the quality of the refinement.

Conclusion

The X-ray crystallographic analysis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate, while not yet publicly documented, represents a crucial step in understanding the full potential of this novel scaffold. The detailed three-dimensional structure obtained from such an analysis provides invaluable information on conformation, stereochemistry, and intermolecular interactions. This knowledge is essential for rational drug design, allowing researchers to build upon this unique spirocyclic framework to develop next-generation therapeutics with enhanced efficacy and selectivity. The methodologies and comparative insights presented in this guide offer a robust blueprint for the successful structural elucidation and evaluation of this and related diazaspirocyclic compounds.

References

  • Fun, H.-K., et al. (2012). N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1354. Available from: [Link]

  • Adlington, R. M., et al. (2017). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry, 82(24), 13498–13505. Available from: [Link]

  • Mata, I., et al. (2012). C—H...X (X = O, N or π) interactions in benzyl carbamate. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 3), o114–o118. Available from: [Link]

  • Di Micco, S., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2023(3), M1713. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12136, Benzyl carbamate. Available from: [Link]

  • Mata, I., et al. (2012). C-H···X (X = O, N or π) interactions in benzyl carbamate. PubMed, PMID: 22382544. Available from: [Link]

  • Wang, Y.-M., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1378. Available from: [Link]

  • Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4851. Available from: [Link]

  • Di Micco, S., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. Available from: [Link]

  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990). 4,13-DIAZA-18-CROWN-6. Organic Syntheses, 68, 227. Available from: [Link]

  • Allinger, N. L., & Wuesthoff, M. T. (1977). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 621-625. Available from: [Link]

  • de Graaff, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Medicinal Chemistry Communications, 8(6), 1189–1210. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. Available from: [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents, CN111943894A.
  • Burkin, G. M., et al. (2024). Crystal structure and Hirshfeld surface analysis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 418–422. Available from: [Link]

  • Bonin, M., et al. (2004). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available from: [Link]

  • Kumar, L., & Bansal, R. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(11), 5433-5441. Available from: [Link]

  • El-Faham, A., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3144. Available from: [Link]

  • Novak, P., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1474–1482. Available from: [Link]

  • Fun, H.-K., et al. (2011). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o134. Available from: [Link]

  • de Oliveira, R. B., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reaction. Molecules, 27(22), 8051. Available from: [Link]

  • Afanasyev, O. I., et al. (2014). Practical Multigram Approach to Conformationally Constrained α-Proline-Based Building Blocks With γ-Spiro Conjunction. ResearchGate. Available from: [Link]

  • Polavarapu, P. L., et al. (2002). Configurational and Conformational Analysis of Chiral Molecules Using IR and VCD Spectroscopies: Spiropentylcarboxylic Acid Methyl Ester and Spiropentyl Acetate. Figshare. Available from: [Link]

  • Burkin, G. M., et al. (2024). Crystal structure and Hirshfeld surface analysis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol hemisolvate. ResearchGate. Available from: [Link]

Sources

Technical Guide: Comparative Lipophilicity of Spiro[4.6]undecane vs. Spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the lipophilicity (LogP) between two distinct spirocyclic hydrocarbon scaffolds: spiro[3.3]heptane and spiro[4.6]undecane .

In the context of medicinal chemistry and scaffold hopping, these two cores represent vastly different physicochemical profiles. Spiro[3.3]heptane (


) serves as a compact, rigid, three-dimensional spacer often cited as a bioisostere for benzene or cyclic amines when functionalized.[1] Spiro[4.6]undecane  (

), conversely, acts as a high-lipophilicity, bulky hydrophobic core.

The Bottom Line:

  • Spiro[3.3]heptane: Moderate Lipophilicity (

    
    ). Used to introduce rigidity without excessive molecular weight penalty.
    
  • Spiro[4.6]undecane: High Lipophilicity (

    
    ). Used primarily in lipid-mimetics or to fill large hydrophobic pockets; poses significant solubility challenges.
    

Structural & Physicochemical Analysis[1][2][3][4]

The lipophilicity difference between these two molecules is driven by the "Carbon Count Penalty" and the solvent-accessible surface area (SASA).

Comparative Data Table
PropertySpiro[3.3]heptaneSpiro[4.6]undecaneDifferenceImplications
Formula


+4 CarbonsSignificant increase in hydrophobicity.
MW ( g/mol ) 96.17152.28+56.11[4.6] approaches fragment limit alone.
Consensus LogP 3.1 5.3 +2.2 units [4.6] is ~100x more partitioning into octanol.
Topology Rigid, strained (Cyclobutane)Flexible (Cycloheptane ring)Entropy[3.3] provides predictable vectors; [4.6] is "floppy."
Bioisostere Benzene / PiperidineDecalin / BiphenylN/A[3.3] is a "Spacer"; [4.6] is a "Core".

Data Sources: Computed via XLogP3 (PubChem) and Consensus prediction models [1, 2].

Mechanism of Lipophilicity Difference
  • Carbon Content: The addition of four methylene (

    
    ) units in spiro[4.6]undecane contributes approximately 
    
    
    
    to the LogP (using the Hansch-Leo fragment contribution of
    
    
    per aliphatic carbon).
  • Molecular Volume: Spiro[4.6]undecane has a significantly larger hydrophobic surface area requiring solvation. Water molecules must organize more extensively to accommodate the [4.6] system, driving the entropy-driven transfer into the lipid phase (hydrophobic effect).

  • Strain vs. Flex: Spiro[3.3]heptane is highly strained (butterfly shape). While strain affects reactivity, its compact spherical shape slightly reduces the effective surface area compared to a linear chain of equivalent carbon count. Spiro[4.6]undecane contains a seven-membered ring, which introduces conformational flexibility and a larger "footprint."

Visualizing the Scaffold Logic

The following diagram illustrates the decision-making logic when selecting between these scaffolds based on physicochemical requirements.

ScaffoldLogic Start Scaffold Selection S33 Spiro[3.3]heptane (C7) Start->S33 Need Rigidity? S46 Spiro[4.6]undecane (C11) Start->S46 Fill Hydrophobic Pocket? Prop33 Rigid, Compact LogP ~3.1 S33->Prop33 App33 Benzene Bioisostere Linker/Spacer Prop33->App33 Prop46 Bulky, Flexible LogP ~5.3 Prop33->Prop46 +2.2 LogP Diff S46->Prop46 App46 Lipid Mimetic Hydrophobic Core Prop46->App46

Figure 1: Decision logic for scaffold selection based on lipophilicity and structural properties.

Experimental Protocol: Determination of LogP

While computational values are useful for early screening, experimental validation is critical, especially for spirocycles where calculated values often underestimate the impact of 3D-shape on solvation.

Recommended Method: OECD Guideline 117 (RP-HPLC) [3]. Why HPLC over Shake-Flask? Spiro[4.6]undecane is highly lipophilic (LogP > 5). The traditional shake-flask method is inaccurate for LogP > 4 due to emulsion formation and detection limits in the water phase. HPLC provides a wider dynamic range and higher throughput.

Protocol: Chromatographic Hydrophobicity Index (CHI)

Objective: Correlate the retention time (


) of the test compound with a calibration set of known LogP standards to derive 

.
1. System Setup
  • Instrument: Agilent 1200 series or equivalent HPLC/UPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18),

    
    , 
    
    
    
    .
  • Detector: UV-Vis (210 nm for general detection; Refractive Index detector required if scaffolds lack chromophores). Note: Parent spiro-hydrocarbons lack UV chromophores. Use RI detection or ELSD (Evaporative Light Scattering Detector).

  • Temperature: Isothermal at

    
    .
    
2. Mobile Phase
  • Isocratic Mode: 75% Methanol / 25% Water (buffered to pH 7.4 if measuring LogD, though irrelevant for neutral hydrocarbons).

  • Flow Rate: 1.0 mL/min.

3. Calibration Standards

Prepare a mixture of 5-7 reference standards with known LogP values spanning the expected range (2.0 – 6.0).

  • Low Range: Toluene (2.7)

  • Mid Range: Naphthalene (3.3), Phenanthrene (4.5)

  • High Range: DDT (6.5)

4. Measurement & Calculation
  • Dead Time (

    
    ):  Measure using an unretained marker (e.g., Sodium Nitrate or Thiourea).
    
  • Capacity Factor (

    
    ):  Calculate for standards and analytes.
    
    
    
    
  • Calibration Curve: Plot

    
     vs. Literature LogP for standards.
    
    
    
    
  • Determination: Interpolate the LogP of spiro[3.3]heptane and spiro[4.6]undecane using the regression equation.

Experimental Workflow Diagram

HPLC_Protocol Sample Prepare Samples (1 mg/mL in MeOH) SelectDet Select Detector Sample->SelectDet UV UV (210nm) (If derivatized) SelectDet->UV Has Chromophore ELSD ELSD/RI (Parent Hydrocarbon) SelectDet->ELSD No Chromophore RunHPLC Run Isocratic HPLC (75% MeOH / C18 Col) UV->RunHPLC ELSD->RunHPLC CalcK Calculate Capacity Factor (k') RunHPLC->CalcK Regress Linear Regression vs Standards CalcK->Regress Result Derive LogP Regress->Result

Figure 2: HPLC workflow for determining LogP of non-UV active spirocyclic hydrocarbons.

Implications for Drug Discovery[1][3][4][5][6][7][8][9]

Spiro[3.3]heptane: The "Escape from Flatland"

This scaffold is a darling of modern medicinal chemistry.

  • Solubility: With a LogP ~3.1, it is manageable. When substituted with polar groups (amines, hydroxyls), the LogP drops to the ideal 1.0–3.0 range.

  • Metabolic Stability: The strained rings are often resistant to CYP450 oxidation compared to standard alkyl chains.

  • Use Case: Replacing a phenyl ring to improve solubility (by disrupting crystal packing) and increase

    
     character [4].
    
Spiro[4.6]undecane: The Hydrophobic Anchor

This scaffold is rarely used as a soluble linker due to its high LogP (~5.3).

  • Lipophilicity Risk: LogP > 5 is associated with high promiscuity, hERG toxicity, and poor oral bioavailability (Lipinski's Rule of 5 violation).

  • Use Case: It is best utilized in topical formulations, CNS drugs (where high lipophilicity aids BBB crossing, provided MW is low), or as a mimic for terpene cores in natural product synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20277173, Spiro[3.3]heptane. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13226651, Spiro[4.6]undecane. Retrieved from [Link]

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.[2] Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from [Link]

Sources

Spectral Fingerprints: A Technical Guide to Infrared Spectroscopy of Benzyl Carbamates (Cbz)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Infrared (IR) spectroscopy serves as a rapid, non-destructive "first line of defense" in validating the integrity of carbamate protecting groups during peptide synthesis and medicinal chemistry workflows. While NMR remains the gold standard for structural elucidation, IR offers immediate feedback on the presence of the urethane linkage (-NH-CO-O-) and the specific nature of the alkyl/aryl appendage.

This guide provides a comparative technical analysis of Benzyl Carbamates (Cbz or Z) against their primary alternatives (Boc , Fmoc , Alloc ). It focuses on differentiating spectral features driven by electronic effects and specific vibrational modes, moving beyond generic textbook ranges to practical, field-proven diagnostics.

Theoretical Framework: The Urethane Chromophore

The carbamate (urethane) functional group is a hybrid of an amide and an ester. Its IR signature is dominated by the Amide I (C=O stretch) and Amide II (N-H deformation) bands, but the exact position is modulated by the electronic environment of the protecting group (R).

  • Resonance Competition: The nitrogen lone pair donates into the carbonyl (lowering

    
    ), while the alkoxy oxygen withdraws electron density inductively (raising 
    
    
    
    ) but also donates via resonance.
  • The Benzyl Effect: In Cbz, the benzyl group is separated from the carbamate oxygen by a methylene bridge (-CH₂-). Unlike benzoate esters, the phenyl ring is not conjugated to the carbonyl. Therefore, the primary spectral differentiator for Cbz is not a dramatic shift in the C=O frequency, but rather the superimposition of monosubstituted aromatic signatures onto the standard urethane pattern.

Visualization: Vibrational Logic of Carbamates

The following diagram illustrates the key vibrational modes and how substituent effects modulate them.

CarbamateVibrations Carbamate Carbamate Core (-NH-CO-O-) AmideI Amide I (C=O Stretch) ~1680-1740 cm⁻¹ Primary Diagnostic Carbamate->AmideI AmideII Amide II (N-H Bend) ~1530-1550 cm⁻¹ Sensitive to H-Bonding Carbamate->AmideII RO_Group Alkoxy Group (R-O-) Determines Unique Fingerprint Carbamate->RO_Group Cbz_Spec Cbz (Benzyl) Monosubstituted Benzene 690 & 750 cm⁻¹ RO_Group->Cbz_Spec If R=Bn Boc_Spec Boc (t-Butyl) Gem-Dimethyl Doublet 1360 & 1390 cm⁻¹ RO_Group->Boc_Spec If R=tBu Fmoc_Spec Fmoc (Fluorenyl) Ortho-Disubstituted Pattern 740 & 760 cm⁻¹ RO_Group->Fmoc_Spec If R=Fm

Figure 1: Logical flow of carbamate vibrational assignments. The core urethane structure provides the scaffold, while the R-group provides the specific identification fingerprint.

Comparative Analysis: Cbz vs. Alternatives

The following table synthesizes experimental data to highlight the critical differences between Cbz and its common orthogonal partners.

Table 1: Characteristic IR Frequencies (cm⁻¹)
FeatureCbz (Benzyl) Boc (t-Butyl) Fmoc (Fluorenyl) Alloc (Allyl)
N-H Stretch 3300–3450 (m)3300–3450 (m)3300–3450 (m)3300–3450 (m)
C=O Stretch (Amide I) 1690–1740 (s) 1680–1720 (s)1680–1720 (s)1700–1720 (s)
Amide II (N-H Bend) 1530–1550 (s)1520–1550 (s)1530–1550 (s)1530–1550 (s)
C-H Stretch (sp³) < 30002970–2980 (s) < 3000< 3000
C-H Stretch (sp²) > 3000 (3030–3100) Absent> 3000> 3000 (3080)
Aromatic/Alkene C=C 1580–1600 (w)Absent1600–1620 (w)1640–1650 (w)
Diagnostic Fingerprint 690 & 750 (s) (Monosubstituted)1365 & 1390 (m) (Gem-dimethyl)740 & 760 (s) (Ortho-disubstituted)910 & 990 (m) (Terminal Vinyl)
Deep Dive: The "Amide I" Nuance

The Amide I band (C=O stretch) is the most intense peak but also the most variable.

  • Solid State (KBr/ATR): Extensive Hydrogen bonding typically broadens this peak and shifts it to lower wavenumbers (e.g., 1690 cm⁻¹).

  • Dilute Solution (CHCl₃): Disruption of H-bonds shifts the C=O stretch to higher frequencies (e.g., 1740 cm⁻¹) and sharpens the peak.

  • Differentiation: You cannot reliably distinguish Cbz from Fmoc solely by the C=O position, as both fall in the 1690–1720 cm⁻¹ range. Differentiation must rely on the "Fingerprint" region (600–1500 cm⁻¹).

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible spectra that allow for the subtle differentiation of protecting groups, follow this standardized protocol.

Method A: Attenuated Total Reflectance (ATR) - Preferred for Solids

ATR is the modern standard due to speed and lack of sample preparation artifacts.

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Ensure the background spectrum is flat.

  • Sample Loading: Place ~2-5 mg of the solid Cbz-protected compound onto the crystal center.

  • Compression: Lower the anvil until the pressure gauge reaches the optimal "slip" point. Crucial: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹.[1][2] Scans: 16 or 32.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at lower wavenumbers (linearizing the baseline).

Method B: KBr Pellet - Preferred for Resolution

KBr pellets often yield sharper peaks for the aromatic out-of-plane bends (690-750 cm⁻¹).

  • Grinding: Mix 1-2 mg of sample with ~100 mg of dry, spectroscopic-grade KBr. Grind in an agate mortar until a fine, flour-like consistency is achieved. Note: Coarse particles cause light scattering (sloping baseline).

  • Pressing: Transfer to a die and press at 5-8 tons for 2 minutes under vacuum (if available) to remove air.

  • Inspection: The resulting pellet should be transparent/translucent. Opaque white pellets indicate moisture or insufficient pressure.

Data Interpretation: The Decision Tree

Use this logic flow to identify your protecting group based on the spectral data acquired.

DecisionTree Start Start: Analyze IR Spectrum CheckCO Is there a strong C=O peak (1680-1740 cm⁻¹)? Start->CheckCO NotCarbamate Not a Carbamate/Amide CheckCO->NotCarbamate No CheckCHsp2 Are there C-H stretches > 3000 cm⁻¹? CheckCO->CheckCHsp2 Yes CheckBoc Check for Gem-Dimethyl (Doublet at 1360/1390 cm⁻¹) CheckCHsp2->CheckBoc No (Only <3000) CheckAromatic Check Fingerprint Region (600-1000 cm⁻¹) CheckCHsp2->CheckAromatic Yes IsBoc Identity: Boc (t-Butyl) CheckBoc->IsBoc Yes IsCbz Peaks at ~690 & ~750 cm⁻¹ (Monosubstituted Benzene) Identity: Cbz (Benzyl) CheckAromatic->IsCbz 690/750 IsFmoc Peaks at ~740 & ~760 cm⁻¹ (Ortho-Disubstituted) Identity: Fmoc CheckAromatic->IsFmoc 740/760 IsAlloc Peaks at ~910 & ~990 cm⁻¹ (Terminal Alkene) Identity: Alloc CheckAromatic->IsAlloc 910/990

Figure 2: Step-by-step decision logic for identifying carbamate protecting groups via IR.

References

  • National Institute of Standards and Technology (NIST). Benzyl carbamate Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2020). Available at: [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups: Carbamates. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate

[1][2]

Executive Summary & Chemical Identification

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is a specialized spirocyclic diamine intermediate used primarily in drug discovery for constructing peptidomimetics and GPCR ligands. Due to its nitrogenous heterocycle and carbamate protection (Cbz group), it requires specific handling to prevent environmental contamination and ensuring complete thermal destruction.

Immediate Action Directive:

  • Primary Disposal Method: High-temperature incineration at an approved TSD (Treatment, Storage, and Disposal) facility.

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids in the waste stream.

Chemical Profile
PropertyDetail
Chemical Name Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate
CAS Number 2177257-92-8 (Hydrochloride salt)
Molecular Formula C₁₇H₂₄N₂O₂ (Free Base)
Physical State Typically a white to off-white solid or viscous oil
Hazard Class Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral)
RCRA Status Non-listed (Must be characterized; treat as Hazardous Organic Waste)

Hazard Identification & Waste Classification

Before disposal, the waste stream must be correctly classified to ensure regulatory compliance (EPA RCRA in the US, REACH in EU). While specific toxicological data for this exact isomer is limited, it must be handled according to the "Precautionary Principle" applied to analogous spiro-piperidines and benzyl carbamates.

Risk Assessment Matrix
Hazard CategoryRisk DescriptionGHS Codes (Inferred)
Health Irritating to mucous membranes; harmful if swallowed.[1][2][3] Potential sensitizer.[1][4]H302, H315, H319, H335
Reactivity Incompatible with Oxidizers: The secondary amine (N1 position) is reactive. Acid Sensitivity: Strong acids may cleave the Cbz group, releasing benzyl bromide or benzyl alcohol byproducts.--
Environmental Toxic to aquatic life with long-lasting effects (due to the benzyl moiety).H411
Waste Stream Segregation
  • Stream A (Solid): Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Stream B (Liquid - Halogenated): If dissolved in DCM, Chloroform, or DCE.

  • Stream C (Liquid - Non-Halogenated): If dissolved in MeOH, EtOH, DMSO, or DMF.

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Objective: Safe containment and transfer to incineration.

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Toxic Organic Solid."

    • Constituents: "Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate (100%)."

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness) to prevent dust release during transport.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Objective: Prevent uncontrolled reactions in the waste drum.

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-9).

    • Why? Acidic waste streams can prematurely cleave the Cbz group over time, generating pressure or unexpected volatiles.

  • Solvent Segregation:

    • Scenario 1 (DCM/Chloroform): Pour into the Halogenated waste carboy.

    • Scenario 2 (Methanol/Ethyl Acetate): Pour into the Non-Halogenated waste carboy.

  • Precipitation Check: If the compound precipitates out of solution upon mixing with other wastes, do not force it. Filter the solid and dispose of it via Protocol A .

Protocol C: Empty Container Management (RCRA Empty)

Objective: Compliance with 40 CFR 261.7.

  • Triple Rinse: Rinse the original container three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour all three rinses into the appropriate liquid waste stream (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal: The container may now be recycled or thrown in regular trash, depending on local facility rules.

Visual Decision Workflows

Waste Segregation Decision Tree

This diagram guides the researcher to the correct waste stream based on the physical state and solvent composition.

WasteSegregationStartWaste Generation:Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylateStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->Solid Powder/Crystals LiquidLiquid WasteStateCheck->Liquid Solution/Mother Liquor SolidActionPack in HDPE JarLabel: 'Toxic Organic Solid'Ship for IncinerationSolid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, CHCl3, DCE)SolventCheck->Halo Contains Halogens NonHaloNon-Halogenated(MeOH, DMSO, EtOAc)SolventCheck->NonHalo No Halogens HaloActionHalogenated Waste Carboy(Code: F002/D019)Halo->HaloActionNonHaloActionOrganic Solvent Waste Carboy(Code: F003/D001)NonHalo->NonHaloAction

Figure 1: Decision matrix for segregating spirocyclic amine waste streams to ensure RCRA compliance.

Emergency Spill Response Workflow

In the event of a benchtop spill, follow this precise sequence to minimize exposure.

SpillResponseSpillSpill DetectedPPE1. Don PPE:Nitrile Gloves (Double),Goggles, Lab CoatSpill->PPEContain2. Containment:Cover with absorbent padsor vermiculitePPE->ContainCollect3. Collection:Scoop into wide-mouth jar.Do NOT use brush (dust risk).Contain->CollectClean4. Decontamination:Wipe surface with10% bleach or soapy waterCollect->CleanDispose5. Disposal:Label as Hazardous Waste.Report to EHS.Clean->Dispose

Figure 2: Step-by-step spill cleanup protocol emphasizing dust control and proper PPE.

Regulatory & Compliance Framework

US EPA (RCRA)
  • Waste Code: This material is not P-listed or U-listed. However, if disposed of in a flammable solvent, it carries the D001 (Ignitable) characteristic. If mixed with halogenated solvents, it carries F002 .

  • Generator Status: The mass of this waste counts toward your facility's monthly hazardous waste generation totals.

European Union (REACH/CLP)[7]
  • EWC Code: 07 05 13* (Solid wastes containing hazardous substances) or 14 06 03* (Other solvents and solvent mixtures).

  • Destruction: Must be incinerated at >1100°C to ensure destruction of the nitrogenous ring system and prevention of NOx emissions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86222821, Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (Analogous Structure). Retrieved from [Link]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Protecting Groups: Benzyloxycarbonyl (Cbz).[5] Retrieved from [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.